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Foundational

Therapeutic Potential of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in Drug Discovery

The following technical guide details the therapeutic utility, chemical properties, and experimental applications of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in modern drug discovery. Executive Summary 5-Fluoro-3-(piperid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic utility, chemical properties, and experimental applications of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in modern drug discovery.

Executive Summary

5-Fluoro-3-(piperidin-4-yl)-1H-indazole (CAS: Variable based on salt form, Core CAS: 348-26-5 for parent indazole) represents a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore for designing ATP-competitive kinase inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors.

The molecule's therapeutic value is derived from its dual-functionality:

  • The Indazole Core: Acts as a bioisostere for the adenine ring of ATP or the nicotinamide moiety of NAD+, facilitating high-affinity binding to enzyme hinge regions.

  • The 5-Fluoro Substitution: Enhances metabolic stability by blocking Phase I oxidation at the electron-rich C5 position and modulates the acidity of the N-H bond for optimal hydrogen bonding.

  • The Piperidine Moiety: Provides a solubilizing group that extends into the solvent-exposed region of the binding pocket, offering a handle for optimizing pharmacokinetic (PK) properties.

This guide outlines the mechanistic rationale, synthesis protocols, and assay methodologies for leveraging this scaffold in oncology and CNS drug discovery.

Chemical Profile & Pharmacophore Analysis

Structural Properties[1]
PropertyValue / Description
Molecular Formula C₁₂H₁₄FN₃
Molecular Weight 219.26 g/mol
Core Scaffold 1H-Indazole (Benzopyrazole)
Key Substituents 5-Fluoro (Metabolic blocker), 3-(Piperidin-4-yl) (Solubility/Interaction)
pKa (Calc.) ~9.5 (Piperidine NH), ~13.8 (Indazole NH)
LogP (Calc.) ~1.8 - 2.2 (Moderate Lipophilicity)
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
The "Fluorine Effect" in Medicinal Chemistry

The introduction of fluorine at the C5 position is not arbitrary. It serves three critical functions in this scaffold:

  • Metabolic Stability: The C5 position of the indazole ring is prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine substitution blocks this site, extending the compound's half-life (t½).

  • Electronic Modulation: Fluorine's electronegativity pulls electron density from the aromatic ring, increasing the acidity of the indazole N-H, which can strengthen hydrogen bonding interactions with residues like Glu or Asp in kinase hinge regions.

  • Lipophilicity: Fluorine enhances lipophilicity without the steric bulk of a methyl or chloro group, improving membrane permeability.

Mechanistic Basis & Therapeutic Applications[2][3]

Primary Target: PARP Inhibition (Oncology)

The 5-fluoro-3-(piperidin-4-yl)-1H-indazole scaffold is a structural analog to the core of Niraparib and Talazoparib .

  • Mechanism: The indazole ring mimics the nicotinamide moiety of NAD+, the substrate for PARP enzymes. It binds to the catalytic domain of PARP1/2, preventing DNA repair in cancer cells.

  • Synthetic Lethality: This mechanism is particularly effective in tumors with BRCA1/2 mutations (Homologous Recombination Deficiency), leading to accumulation of double-strand breaks and cell death.

Secondary Target: Kinase Inhibition (FGFR, Pim, CDK)
  • Mechanism: The indazole N1 and N2 nitrogens form a characteristic bidentate hydrogen bond with the kinase "hinge" region (e.g., the backbone of the ATP-binding pocket).

  • Piperidine Role: The piperidine ring projects into the ribose-binding pocket or the solvent channel, allowing for salt-bridge formation with conserved aspartate residues (e.g., DFG motif).

Mechanism of Action Diagram

The following diagram illustrates the dual-targeting potential of this scaffold.

MOA_Pathway cluster_Targets Biological Targets cluster_Effects Therapeutic Outcome Scaffold 5-Fluoro-3-(piperidin-4-yl)-1H-indazole PARP PARP1 / PARP2 (Catalytic Domain) Scaffold->PARP Nicotinamide Mimicry Kinase Kinases (FGFR, Pim) (ATP Hinge Region) Scaffold->Kinase ATP Hinge Binding DDR_Block Inhibit DNA Repair (BER Pathway) PARP->DDR_Block Prevents NAD+ Binding Prolif_Block Block Cell Proliferation (G1/S Arrest) Kinase->Prolif_Block Signal Transduction Block Syn_Lethality Synthetic Lethality (BRCA- Mutants) DDR_Block->Syn_Lethality Accumulation of DSBs

Caption: Dual mechanism of action targeting PARP (DNA repair) and Kinases (Proliferation).

Experimental Protocols

Synthesis Workflow

Objective: Synthesize 5-Fluoro-3-(piperidin-4-yl)-1H-indazole from commercially available 5-fluoro-1H-indazole.

Reagents:

  • Starting Material: 5-Fluoro-1H-indazole (CAS: 348-26-5)

  • Reagent A: Iodine (I₂), KOH (Iodination)

  • Reagent B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Suzuki Coupling partner)

  • Catalyst: Pd(dppf)Cl₂[1]

  • Solvents: DMF, 1,4-Dioxane, Water

Protocol:

  • Iodination (C3 Functionalization):

    • Dissolve 5-Fluoro-1H-indazole (1.0 eq) in DMF.

    • Add KOH (3.0 eq) followed by Iodine (2.0 eq) at 0°C.

    • Stir at RT for 2 hours. Quench with Na₂S₂O₃.

    • Result:5-Fluoro-3-iodo-1H-indazole .[2]

  • Protection (Optional but recommended):

    • Protect N1 with THP or SEM if regioselectivity issues arise during coupling (often not strictly necessary for Suzuki).

  • Suzuki-Miyaura Coupling:

    • Combine 3-iodo intermediate (1.0 eq) with Boc-protected piperidine boronate ester (1.2 eq).

    • Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in Dioxane/H₂O (4:1).

    • Heat to 90°C under N₂ for 12 hours.

    • Result:tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate .

  • Deprotection:

    • Treat with TFA/DCM (1:4) or HCl/Dioxane at RT for 1 hour.

    • Final Product:5-Fluoro-3-(piperidin-4-yl)-1H-indazole (HCl salt) .

Synthesis_Flow Start 5-Fluoro-1H-indazole (CAS: 348-26-5) Step1 Iodination (I2, KOH, DMF) Start->Step1 Inter1 3-Iodo-5-fluoro-1H-indazole Step1->Inter1 Step2 Suzuki Coupling (Boc-Piperidine-Boronate, Pd cat.) Inter1->Step2 Inter2 Boc-Protected Intermediate Step2->Inter2 Step3 Acid Deprotection (TFA or HCl) Inter2->Step3 Final 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Step3->Final

Caption: Step-wise synthesis pathway from 5-fluoro-1H-indazole precursor.

PARP1 Enzymatic Inhibition Assay

Objective: Validate the potency of the synthesized scaffold against PARP1.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT.

  • Substrate: Biotinylated NAD+ and Histone-coated microplates.

  • Procedure:

    • Incubate purified PARP1 enzyme (0.5 units/well) with the test compound (serial dilutions from 10 µM to 0.1 nM) for 15 min.

    • Add Biotin-NAD+ cocktail to initiate the reaction.

    • Incubate for 60 min at RT.

    • Add Streptavidin-HRP and detect via chemiluminescence.

  • Data Analysis: Fit the dose-response curve using a 4-parameter logistic model to determine IC₅₀.

    • Expected IC₅₀ for this scaffold: 10 - 100 nM (Potency increases with further functionalization of the piperidine nitrogen).

References

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor.[3][4][5] Journal of Medicinal Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 6-Fluoro-1-methyl-3-(4-piperidinyl)-1H-indazole hydrochloride. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Exploratory

Literature Review and Technical Guide: 5-Fluoro Indazole Derivatives as PARP Inhibitors

Executive Summary The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a paradigm shift in targeted oncology, specifically leveraging the concept of synthetic lethality in tumors harboring homologo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a paradigm shift in targeted oncology, specifically leveraging the concept of synthetic lethality in tumors harboring homologous recombination (HR) deficiencies, such as BRCA1/2 mutations[1]. Among the diverse chemical scaffolds explored, the 2H-indazole-7-carboxamide class has yielded highly potent clinical candidates, most notably Niraparib (MK-4827)[2].

As drug development professionals push the boundaries of pharmacokinetic (PK) and pharmacodynamic (PD) optimization, the 5-fluoro indazole derivative has emerged as a critical structural motif. By introducing a fluorine atom at the 5-position of the indazole core, researchers can finely tune the electronic properties of the pharmacophore, enhance metabolic stability against cytochrome P450 oxidation, and maintain single-digit nanomolar potency against PARP-1 and PARP-2[3]. This technical guide synthesizes the structure-activity relationship (SAR) of 5-fluoro indazole PARP inhibitors and provides self-validating experimental protocols for their preclinical evaluation.

Mechanistic Rationale: The Indazole Scaffold & Fluorination

The Indazole Core as a Nicotinamide Bioisostere

PARP-1 functions by cleaving NAD+ into nicotinamide and ADP-ribose, subsequently polymerizing the ADP-ribose onto target proteins to signal DNA damage[4]. The indazole-7-carboxamide core acts as a highly efficient bioisostere of nicotinamide[1]. The carboxamide group forms critical bidentate hydrogen bonds with the highly conserved Ser904 and Gly863 residues within the PARP-1 catalytic domain, anchoring the inhibitor in the active site[2].

The Causality of 5-Fluorination

Early iterations of the 2-phenyl-2H-indazole-7-carboxamide series suffered from a significant metabolic liability: extrahepatic oxidation by CYP450 1A1 and 1A2[2]. To circumvent this, medicinal chemists employed regioselective fluorination.

  • Metabolic Shielding: The strong, highly polarized C-F bond (bond dissociation energy ~115 kcal/mol) resists oxidative metabolism, effectively blocking the 5-position from CYP-mediated hydroxylation.

  • Electronic Modulation: Fluorine is the most electronegative element. Its inductive electron-withdrawing effect lowers the pKa of the indazole ring system. This subtle electronic shift can enhance the hydrogen-bond donor capacity of the adjacent carboxamide group, strengthening the interaction with the PARP-1 active site[3].

  • Steric Tolerance: With a van der Waals radius of 1.47 Å (compared to 1.20 Å for hydrogen), fluorine provides metabolic protection without introducing steric clashes within the tightly packed NAD+ binding pocket.

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1_Act PARP-1 Activation DNA_Damage->PARP1_Act Trapped_Complex Trapped PARP-DNA Complex PARP1_Act->Trapped_Complex Inhibited PARP_Inhibitor 5-Fluoro Indazole PARPi PARP_Inhibitor->Trapped_Complex Fork_Collapse Replication Fork Collapse Trapped_Complex->Fork_Collapse HR_Proficient HR Proficient (BRCA WT) Survival Fork_Collapse->HR_Proficient HR_Deficient HR Deficient (BRCA Mut) Apoptosis Fork_Collapse->HR_Deficient

Fig 1: Mechanism of synthetic lethality induced by 5-fluoro indazole PARP inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The introduction of the 5-fluoro modification maintains the exceptional potency of the indazole scaffold while optimizing cellular efficacy. Table 1 summarizes the comparative in vitro and cellular activities of key indazole derivatives against standard-of-care PARP inhibitors.

Table 1: Comparative Potency of PARP Inhibitors

Compound / ScaffoldCore StructurePARP-1 IC50 (nM)Cellular EC50 / CC50 (nM)Key Pharmacological FeatureRef
MK-4827 (Niraparib) Unsubstituted 2H-indazole3.8EC50 = 4.0High oral bioavailability; clinical standard.[2]
5-Fluoro Analogue 5-Fluoro-2-phenyl-2H-indazole4.0CC50 = 42.0Enhanced metabolic stability via CYP blocking.[3]
Olaparib Phthalazinone (Non-indazole)5.0-First-in-class FDA approved PARPi.[5]
Veliparib Benzimidazole (Non-indazole)5.0 (Ki)-High cell permeability; weak PARP trapping.[5]

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate a novel 5-fluoro indazole derivative, an Application Scientist must employ a cascading validation workflow. The protocols below are designed to be self-validating—meaning the controls inherently prove the assay's mechanical success before the drug's efficacy is even considered.

Protocol_Workflow Synthesis 1. Synthesis (5-Fluoro Core) CellFree 2. Cell-Free Assay (Nicked DNA) Synthesis->CellFree Cellular 3. Cellular Assay (Target Engagement) CellFree->Cellular Clonogenic 4. Clonogenic Assay (Synthetic Lethality) Cellular->Clonogenic

Fig 2: Sequential experimental workflow for validating 5-fluoro indazole PARP inhibitors.

Protocol 1: Cell-Free PARP-1 Chemiluminescent Assay

Objective: Quantify the direct enzymatic inhibition (IC50) of the 5-fluoro indazole compound. Causality Check: PARP-1 exhibits minimal basal activity. To accurately simulate the physiological DNA damage response and widen the assay's dynamic range, the enzyme must be allosterically stimulated using nicked DNA. Without this, the assay cannot distinguish potent nanomolar inhibitors from weak micromolar ones[4].

Step-by-Step Methodology:

  • Plate Preparation: Utilize a 96-well plate pre-coated with histones (the natural substrate for PARylation).

  • Reaction Assembly: Add 0.5 U of recombinant human PARP-1 enzyme, 10 μM NAD+ (substrate), and a biotinylated NAD+ tracer to the wells.

  • Inhibitor Titration: Dispense the 5-fluoro indazole compound in a 10-point serial dilution (e.g., 0.1 nM to 10 μM). Maintain a final DMSO concentration of <1% to prevent protein denaturation.

  • Allosteric Activation: Initiate the reaction by adding 10 μg/mL of nicked DNA. This induces a conformational change in PARP-1, increasing its catalytic rate by up to 500-fold[4].

  • Incubation & Detection: Incubate for 1 hour at room temperature. Wash the wells extensively with PBS-T, then add Streptavidin-HRP. The HRP binds exclusively to the biotinylated poly(ADP-ribose) chains synthesized on the histones.

  • Quantification: Add a chemiluminescent substrate and read the luminescence. Calculate the IC50 using a 4-parameter logistic curve fit.

Protocol 2: Cellular PARylation Target Engagement Assay

Objective: Validate that the 5-fluoro indazole compound penetrates the cell membrane and engages PARP-1 in the nucleus. Causality Check: An inhibitor with a 4 nM IC50 in vitro might fail in cells due to poor permeability or high efflux. We use H2O2 to induce massive DNA single-strand breaks, forcing the cells to hyper-PARylate. If the inhibitor is effective, it will block this H2O2-induced PARylation[6].

Step-by-Step Methodology:

  • Cell Culture: Seed A549 (lung carcinoma) or MDA-MB-436 (BRCA1-mutant breast cancer) cells in 6-well plates and grow to 80% confluence[6].

  • Compound Pre-treatment: Treat cells with the 5-fluoro indazole inhibitor (e.g., 1 μM) or DMSO vehicle for 1 hour.

  • Damage Induction: Expose cells to 2 mM H2O2 for exactly 10 minutes. Causality Note: PARylation is a rapid, transient response. Waiting longer than 15 minutes allows endogenous PARG (poly(ADP-ribose) glycohydrolase) to degrade the PAR chains, yielding false negatives.

  • Lysis & Preservation: Lyse cells immediately in ice-cold RIPA buffer supplemented with protease inhibitors and a PARG inhibitor (e.g., ADP-HPD) to preserve the synthesized PAR chains[6].

  • Western Blotting: Resolve lysates on a 4-12% SDS-PAGE gel, transfer to a nitrocellulose membrane, and probe with an anti-PAR monoclonal antibody (e.g., 10H).

  • Analysis: Normalize the PAR smear signal (typically spanning 100-250 kDa) to a GAPDH loading control to calculate the cellular EC50.

Conclusion

The 5-fluoro indazole scaffold represents a masterclass in rational drug design. By utilizing the indazole core as a nicotinamide bioisostere and strategically placing a fluorine atom at the 5-position, researchers can successfully abrogate CYP-mediated liabilities while maintaining single-digit nanomolar affinity for PARP-1[2][3]. When coupled with rigorous, self-validating biochemical and cellular assays, this pharmacophore continues to serve as a foundational building block for the next generation of synthetic lethal therapeutics.

References

  • A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy.
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors.
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Str
  • Niraparib (MK-4827), a novel poly(ADP-Ribose) polymerase inhibitor, radiosensitizes human lung and breast cancer cells. PubMed Central (PMC) - NIH.
  • EP2007733A1 - Amide substituted indazole and benzotriazole derivatives as poly(adp-ribose)polymerase (parp) inhibitors.
  • Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination.

Sources

Foundational

History and development of 3-substituted indazoles in medicinal chemistry

Title: The Evolution and Engineering of 3-Substituted Indazoles in Medicinal Chemistry: A Technical Whitepaper Executive Summary The indazole scaffold, a bioisostere of indole and benzimidazole, has emerged as a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Evolution and Engineering of 3-Substituted Indazoles in Medicinal Chemistry: A Technical Whitepaper

Executive Summary

The indazole scaffold, a bioisostere of indole and benzimidazole, has emerged as a privileged pharmacophore in modern drug discovery[1]. While early pharmaceutical applications predominantly utilized the core for its general anti-inflammatory properties, contemporary medicinal chemistry has heavily focused on the targeted functionalization of the C3 position. This whitepaper provides an in-depth mechanistic analysis of 3-substituted indazoles, detailing their historical evolution, structure-activity relationship (SAR) rationale, and the advanced synthetic methodologies required to construct these high-value therapeutic agents.

Historical Context and Pharmacological Evolution

Indazoles are exceedingly rare in nature, with only a few isolated alkaloids such as nigellicine and nigellidine containing the core[2]. Consequently, the exploration of this scaffold has been entirely driven by synthetic chemistry.

The pharmacological journey of 3-substituted indazoles began with first-generation non-steroidal anti-inflammatory drugs (NSAIDs) such as Bendazac and Benzydamine[1][3]. In these early molecules, the C3 position was functionalized via an oxygen linker (e.g., 3-oxyacetic acid derivatives) to modulate physicochemical properties and enhance tissue penetration[1].

However, the true paradigm shift occurred with the advent of targeted kinase inhibitors[2]. Researchers recognized that the 1H-indazole core could perfectly mimic the purine ring of ATP. By functionalizing the C3 position, chemists could direct specific vectors deep into the hydrophobic pockets of kinases (such as the DFG-out conformation), drastically improving target selectivity[1]. This scaffold hopping strategy led to the FDA approval of blockbuster oncology drugs like Axitinib, Pazopanib, and Entrectinib[2][3][4].

Table 1: Quantitative Overview of FDA-Approved 3-Substituted Indazole Drugs
Drug NameFDA ApprovalPrimary TargetTherapeutic IndicationIndazole C3-Substitution
Bendazac 1983 (EU)Protein DenaturationCataracts / Inflammation-O-CH₂-COOH (Oxyacetic acid)
Granisetron 19945-HT₃ ReceptorChemotherapy-induced emesis-CO-NH-R (Carboxamide)
Pazopanib 2009VEGFR, PDGFR, c-KITRenal Cell Carcinoma-CH₃ (Methyl, 2H-indazole)
Axitinib 2012VEGFR1-3, c-KITRenal Cell Carcinoma-CH=CH-Pyridine (Vinyl-pyridine)
Entrectinib 2019TRK A/B/C, ROS1NSCLC, Solid Tumors-NH-R (Amino derivative)

Structural and Mechanistic Rationale (SAR)

As an Application Scientist, I frequently observe that the choice to substitute at the C3 position is not arbitrary; it is driven by precise spatial geometry. The N1 and N2 atoms of the indazole ring act as a crucial hydrogen bond donor-acceptor pair, anchoring the molecule to the hinge region of a target protein (e.g., the backbone carbonyl and amide of kinase hinge residues)[1].

When the indazole is anchored in this manner, the C3 position points directly toward the "back pocket" or the gatekeeper residue of the active site. Adding bulky or elongated substituents at C3 (such as the vinyl-pyridine group in Axitinib) creates a steric shield that prevents the kinase from adopting its active conformation, effectively trapping it in an inactive state[1][2].

Kinase_Binding ATP_Hinge Kinase Hinge Region (H-Bond Acceptor/Donor) Indazole_Core 1H-Indazole Core (N1-H / N2) ATP_Hinge->Indazole_Core Anchors via H-Bonds C3_Vector C3-Substituent (e.g., Vinyl-Pyridine) Indazole_Core->C3_Vector Projects Vector Gatekeeper Gatekeeper Residue / Hydrophobic Back Pocket C3_Vector->Gatekeeper Steric Clash / Binding Inhibition Conformational Lock (Target Inhibition) Gatekeeper->Inhibition Prevents Activation

Diagram 1: Mechanistic pathway of kinase inhibition via C3-substituted indazole anchoring.

Modern Synthetic Methodologies: The [3+2] Cycloaddition

Historically, synthesizing 3-substituted indazoles required harsh conditions, such as the cyclization of 2-hydrazinobenzoic acids or the direct electrophilic substitution of pre-formed indazoles, which often resulted in poor regioselectivity (yielding mixtures of N1 and N2 alkylated products)[2].

To overcome this, modern medicinal chemistry employs transition-metal-free [3+2] dipolar cycloadditions between arynes and N-tosylhydrazones[5][6][7].

Causality in Experimental Design: Why use N-tosylhydrazones instead of diazoalkanes? Diazoalkanes are highly toxic and explosive. N-tosylhydrazones are stable, easily synthesized from readily available aldehydes or ketones, and generate the reactive diazo species in situ only when exposed to a mild base. By pairing this with an o-silylaryl triflate (which generates an aryne upon exposure to a fluoride source), the cycloaddition occurs seamlessly in one pot, followed by a spontaneous 1,3-sigmatropic rearrangement to yield the fully aromatized 3-substituted 1H-indazole[7][8].

Synthetic_Workflow Hydrazone N-Tosylhydrazone Diazo In Situ Diazo Intermediate Hydrazone->Diazo Base Promoted Aryne_Prec o-Silylaryl Triflate Aryne In Situ Aryne Intermediate Aryne_Prec->Aryne Fluoride Triggered Base CsF (Fluoride Source) Base->Diazo Base->Aryne Cycloaddition [3+2] Dipolar Cycloaddition Diazo->Cycloaddition Aryne->Cycloaddition Product 3-Substituted 1H-Indazole Cycloaddition->Product Rearrangement

Diagram 2: Workflow for the transition-metal-free synthesis of 3-substituted indazoles.

Experimental Protocol: Synthesis of 3-Substituted Indazoles via Arynes

This self-validating protocol is adapted from the benchmark methodology established by Li et al. (2011)[5][7].

Reagents & Materials:

  • N-Tosylhydrazone derivative (1.0 mmol)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (o-silylaryl triflate) (1.5 mmol)

  • Cesium Fluoride (CsF) (3.0 mmol) - Must be anhydrous.

  • Acetonitrile (CH₃CN) (5.0 mL) - Extra dry, stored over molecular sieves.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 25 mL Schlenk tube under vacuum and backfill with inert Argon gas. Causality: Moisture will prematurely quench the highly reactive aryne intermediate into phenol, drastically reducing yield.

  • Reagent Charging: Add the N-tosylhydrazone (1.0 mmol) and anhydrous CsF (3.0 mmol) to the flask. Add 5.0 mL of anhydrous CH₃CN. Stir at room temperature for 5 minutes to ensure a homogenous suspension.

  • Aryne Generation: Dropwise, add the o-silylaryl triflate (1.5 mmol) via a gas-tight syringe. Self-Validation Check: Upon addition, the solution will temporarily turn a deep yellow/orange, indicating the in situ generation of the diazo species. As the [3+2] cycloaddition proceeds with the generated aryne, this color will gradually fade to a pale yellow.

  • Reaction Progression: Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The disappearance of the starting hydrazone spot validates completion.

  • Quenching and Extraction: Cool the mixture to room temperature. Quench with 10 mL of saturated aqueous NH₄Cl to neutralize any remaining base. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 3-substituted 1H-indazole.

Emerging Frontiers: Beyond Kinase Inhibition

While oncology remains a primary focus, recent literature highlights the versatility of the 3-substituted indazole core in novel therapeutic areas:

Nav1.7 Blockers for Pain Management: The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain signaling. Traditional non-selective Nav blockers suffer from cardiovascular toxicity. Frost et al. (2016) demonstrated that specific 3- and 4-substituted indazoles act as highly selective Nav1.7 blockers. Through rigorous SAR optimization, compounds with robust in vivo activity in osteoarthritis pain models were developed, showcasing improved rat pharmacokinetic profiles and providing a viable non-opioid alternative for chronic pain[9][10].

Inhibitors of Translation Initiation (eIF4E/eIF4G): In cancer models characterized by aberrant translation initiation, the molecular probe 4EGI-1 is used to inhibit the eIF4E/eIF4G interaction. However, 4EGI-1 suffers from configurational instability due to the E-to-Z isomerization of its hydrazone function. Yefidoff-Freedman et al. (2014) ingeniously utilized a 3-substituted indazole scaffold to "configurationally lock" the molecule. By incorporating the labile hydrazone into the rigid indazole ring, they created a stable, highly potent 4EGI-1 mimetic, proving that the indazole core can be used as a structural stabilizer in rational drug design[11].

Conclusion

The 3-substituted indazole is far more than a simple heterocyclic building block; it is a highly programmable pharmacophore. By understanding the geometric causality of the C3 vector and leveraging modern, transition-metal-free synthetic protocols like the aryne-mediated[3+2] cycloaddition, medicinal chemists can continue to exploit this privileged scaffold. Whether designing the next generation of highly selective kinase inhibitors, non-opioid analgesics, or rigidified peptidomimetics, the 3-substituted indazole remains at the forefront of rational drug design.

References

  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC / National Institutes of Health. Available at: [Link]

  • Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - Organic Letters (ACS Publications). Available at: [Link]

  • 3-substituted indazoles as configurationally locked 4EGI-1 mimetics and inhibitors of the eIF4E/eIF4G interaction - PubMed / National Institutes of Health. Available at:[Link]

  • Substituted Indazoles as NaV1.7 Blockers for the Treatment of Pain - ResearchGate. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC / National Institutes of Health. Available at:[Link]

  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones - Scilit. Available at:[Link]

  • Indazole synthesis - Organic Chemistry Portal. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Technical Application Note: Strategic Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Executive Summary & Scaffold Utility The 3-substituted indazole core is a privileged structure in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Executive Summary & Scaffold Utility

The 3-substituted indazole core is a privileged structure in medicinal chemistry, serving as a critical bioisostere for indole and benzisoxazole scaffolds. Specifically, 5-Fluoro-3-(piperidin-4-yl)-1H-indazole represents a high-value intermediate in the development of poly(ADP-ribose) polymerase (PARP) inhibitors (analogous to Niraparib) and multi-kinase inhibitors targeting FGFR1 and Pim pathways.[1]

This Application Note details a convergent synthetic strategy. Unlike linear approaches that build the piperidine ring upon the indazole, this protocol utilizes a metal-catalyzed cross-coupling approach (Suzuki-Miyaura) to merge two pre-functionalized synthons.[1] This modularity allows for the rapid generation of derivatives for Structure-Activity Relationship (SAR) studies.

Retrosynthetic Analysis & Strategic Logic

To ensure high fidelity and scalability, we employ a Convergent Synthesis Strategy .

  • Disconnection: The strategic bond break occurs at the C3–C4' axis connecting the indazole and piperidine rings.

  • Synthons:

    • Nucleophile: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected piperidine boronate).[1]

    • Electrophile: 5-Fluoro-3-iodo-1H-indazole (or its N1-protected analog).[1][2]

Rationale for Choice: Direct C3-lithiation of indazoles is possible but often requires cryogenic conditions (-78 °C) and can suffer from N1-deprotonation competition.[1] The use of a stable 3-iodo intermediate allows for milder Palladium-catalyzed coupling, compatible with various functional groups.[1]

Detailed Synthesis Protocol

Phase 1: Core Functionalization (Halogenation)

Target: 5-Fluoro-3-iodo-1H-indazole[1][2]

Mechanism: Electrophilic aromatic substitution. Protocol Logic: The C3 position of the indazole ring is the most electron-rich and susceptible to electrophilic attack.[1] Iodine is selected over bromine to facilitate a faster oxidative addition step in the subsequent coupling reaction.

  • Reagents: 5-Fluoro-1H-indazole (SM), Iodine (

    
    ), Potassium Hydroxide (KOH).
    
  • Solvent System: DMF (N,N-Dimethylformamide).

  • Procedure:

    • Dissolve 5-Fluoro-1H-indazole in DMF.[1]

    • Introduce KOH (3.0 equiv) followed by portion-wise addition of

      
       (2.0 equiv) at 0 °C to suppress over-iodination.
      
    • Allow the reaction to warm to ambient temperature (20–25 °C).

    • Quench: Treat with aqueous sodium thiosulfate (

      
      ) to reduce unreacted iodine.
      
    • Purification: Recrystallization from ethanol or flash chromatography.

Phase 2: N1-Protection (Transient)

Target: 5-Fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole[1]

Expert Insight: While some Suzuki couplings proceed on free (NH)-indazoles, the acidic proton can poison Pd catalysts or lead to side reactions. Protecting the N1 position with a Tetrahydropyranyl (THP) group improves solubility and catalytic turnover.

  • Reagents: 3,4-Dihydro-2H-pyran (DHP), p-Toluenesulfonic acid (pTsOH) (cat.).[1]

  • Conditions: Reflux in DCM or THF.

  • Outcome: Formation of the N1-THP adduct. (Note: Regioisomers N1 vs N2 may form; N1 is thermodynamically favored).

Phase 3: Suzuki-Miyaura Cross-Coupling

Target: tert-butyl 4-(5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-3-yl)piperidine-1-carboxylate[1]

Mechanism:


 catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination.
  • Catalyst System:

    
     is preferred for its stability and efficiency with sterically demanding boronic esters.
    
  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Procedure:

    • Combine the Phase 2 product (Electrophile) and the Boc-piperidine boronate (Nucleophile) in 1,4-Dioxane/Water (4:1 ratio).

    • Degas the solvent thoroughly (Argon sparge) to prevent homocoupling or catalyst oxidation.

    • Add catalyst (5 mol%) and base (2.0 equiv).

    • Heat to 80–90 °C under inert atmosphere.

    • Monitoring: Reaction progress is monitored by LC-MS until the aryl iodide is consumed.

Phase 4: Global Deprotection

Target: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole[1]

Logic: Both the N-Boc (carbamate) and N-THP (hemiaminal ether) groups are acid-labile.[1] A single acidic treatment removes both, streamlining the workflow.

  • Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in 1,4-Dioxane.

  • Procedure:

    • Dissolve the coupled intermediate in DCM.

    • Add TFA (excess, typically 10–20% v/v).

    • Stir at room temperature.

    • Workup: Neutralize carefully with

      
       or NaOH to precipitate the free base, or isolate as the HCl/TFA salt depending on downstream requirements.
      

Process Visualization

The following diagram illustrates the convergent workflow and the logical dependencies of the synthesis.

SynthesisWorkflow Start1 5-Fluoro-1H-indazole (Starting Material) Step1 Step 1: Iodination (I2, KOH, DMF) Electrophilic Subst. Start1->Step1 Start2 Boc-Piperidine Boronate (Nucleophile) Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Base) C-C Bond Formation Start2->Step3 Convergent Input Inter1 5-Fluoro-3-iodo-1H-indazole Step1->Inter1 Yield ~95% Step2 Step 2: N1-Protection (DHP, H+) Solubility Optimization Inter1->Step2 Inter2 N-THP Protected Intermediate Step2->Inter2 Inter2->Step3 Inter3 Coupled Scaffold (Protected) Step3->Inter3 Cross-Coupling Step4 Step 4: Global Deprotection (TFA or HCl) Acid Hydrolysis Inter3->Step4 Final 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (Final Product) Step4->Final Salt Formation

Figure 1: Convergent synthetic pathway for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole highlighting key intermediates and reaction types.

Key Analytical Parameters

ParameterSpecification / Observation
Molecular Formula

Molecular Weight 219.26 g/mol
Appearance Off-white to pale yellow solid
1H NMR Diagnostic Indazole C4-H doublet (aromatic region) and Piperidine methine multiplet (~3.0-3.5 ppm).[1]
Storage Hygroscopic (as salt). Store at -20°C under inert gas.

References

  • Vertex AI Search . (2023). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.[3] 3[2][4][5][6][7]

  • MDPI . (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 5[2][4][7]

  • National Institutes of Health (NIH) . (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 8[4][7]

  • ChemicalBook . (2025). 5-Fluoro-3-iodo-1H-indazole Product Properties and Synthesis. 2[2][4][5][6][7]

Sources

Application

Application Note: A Guide to the Synthesis of 5-Fluoro-3-Substituted Indazoles

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for preparing 5-fluoro-3-substituted indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for preparing 5-fluoro-3-substituted indazoles. Indazoles are a privileged scaffold in drug discovery, and the introduction of a fluorine atom at the 5-position can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties. This document details established and modern synthetic routes, including classical cyclization reactions and transition-metal-catalyzed cross-coupling methods. For each strategy, we provide a mechanistic rationale, detailed experimental protocols, and a comparative analysis to guide the selection of the most appropriate method for specific research and development objectives.

Introduction: The Significance of the 5-Fluoroindazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry, often serving as a bioisostere for the indole nucleus found in many biological signaling molecules.[1] Its unique electronic structure and ability to participate in hydrogen bonding have made it a critical component in a wide array of therapeutic agents, including kinase inhibitors for oncology and anti-inflammatory drugs.[2]

The strategic incorporation of fluorine into drug candidates has become a powerful tool in modern drug design.[3] The C-F bond is exceptionally strong, and the fluorine atom is small and highly electronegative. When placed at the 5-position of the indazole core, it can profoundly influence the molecule's properties by:

  • Enhancing Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the drug's half-life.[4]

  • Modulating pKa: The electron-withdrawing nature of fluorine can alter the acidity of the N-H proton, affecting solubility and cell permeability.

  • Improving Binding Affinity: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, often leading to increased potency.[3][4]

Given these advantages, 5-fluoro-3-substituted indazoles are highly sought-after structures in drug discovery programs. This guide outlines the primary retrosynthetic approaches and provides practical, field-proven protocols for their synthesis.

Core Synthetic Strategies: A Retrosynthetic Overview

The synthesis of 5-fluoro-3-substituted indazoles can be broadly categorized into two main retrosynthetic approaches. The choice of strategy depends on the availability of starting materials and the desired diversity of the final compounds.

  • Strategy A: Construction of the Indazole Ring System. This "bottom-up" approach involves forming the heterocyclic pyrazole ring from a pre-functionalized fluorinated benzene derivative. It is ideal for creating a specific target molecule from commercially available precursors.

  • Strategy B: C-3 Functionalization of a Pre-formed 5-Fluoroindazole Core. This "diversification" approach begins with a common 5-fluoroindazole intermediate, which is then elaborated at the 3-position. This strategy is exceptionally powerful for structure-activity relationship (SAR) studies, allowing for the rapid generation of a library of analogs.

G cluster_target Target Molecule cluster_strategy_a Strategy A: Ring Construction cluster_strategy_b Strategy B: C-3 Functionalization Target 5-Fluoro-3-Substituted Indazole A_Start Fluorinated Phenyl Precursor (e.g., o-Fluorotoluene derivative) A_Method Intramolecular Cyclization A_Start->A_Method e.g., Diazotization, N-N Bond Formation A_Method->Target B_Start 5-Fluoro-3-halo-Indazole B_Method Cross-Coupling Reaction B_Start->B_Method e.g., Suzuki, Sonogashira B_Method->Target

Figure 1: Key retrosynthetic approaches for 5-fluoro-3-substituted indazoles.

Strategy A: De Novo Construction of the 5-Fluoroindazole Ring

This approach builds the indazole core from simpler, fluorinated aromatic starting materials. The key transformation is the formation of the N-N bond and subsequent cyclization to form the pyrazole ring.

Method 1: Cyclization via Diazotization of o-Toluidine Derivatives

One of the most classic and reliable methods for indazole synthesis involves the intramolecular cyclization of a diazonium salt derived from an ortho-substituted aniline. This method is particularly effective for producing N-unsubstituted indazoles.

Mechanism Rationale: The synthesis begins with the diazotization of a 2-amino-4-fluorotoluene derivative. The resulting diazonium salt is unstable and, upon gentle heating or treatment with a weak base, undergoes intramolecular cyclization. The ortho-methyl group (or a related functional group) facilitates the ring closure, followed by elimination to yield the aromatic indazole ring.

G Start 2-Amino-4-fluorotoluene Derivative Diazonium Diazonium Salt Intermediate Start->Diazonium NaNO₂, H⁺ Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Cyclization Product 5-Fluoroindazole Product Cyclized->Product Elimination

Figure 2: Workflow for indazole synthesis via diazotization.

Experimental Protocol: Synthesis of 5-Fluoro-3-methyl-1H-indazole [5]

  • Acetylation: To a solution of 2-amino-4-fluorotoluene (1.0 eq) in ethyl acetate, add acetic anhydride (1.0 eq) dropwise at 0°C. Stir the reaction at a temperature not exceeding 5°C for 30 minutes. Remove the solvent under reduced pressure to yield the N-acetylated intermediate.

  • Nitrosation: Dissolve the acetylated intermediate in a mixture of acetic acid and propionic acid. Cool the solution to below 0°C. Add a solution of sodium nitrite (NaNO2) in concentrated sulfuric acid dropwise, maintaining the temperature below 0°C.

  • Cyclization & Hydrolysis: After the addition is complete, stir the mixture at 0°C for 1 hour. Pour the reaction mixture into ice water and stir for 30 minutes. Add a 30% aqueous sodium hydroxide solution to adjust the pH to alkaline (pH > 9).

  • Workup and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-fluoro-3-methyl-1H-indazole.

Method 2: Palladium-Catalyzed Intramolecular Amination

Modern synthetic chemistry offers powerful tools for N-N bond formation. Palladium-catalyzed intramolecular amination provides a versatile route to N-aryl indazoles starting from readily available 2-bromobenzaldehydes and arylhydrazines.[2]

Mechanism Rationale: This reaction proceeds via a palladium-catalyzed cross-coupling mechanism. The arylhydrazine first condenses with the aldehyde to form a hydrazone. Oxidative addition of the palladium(0) catalyst to the C-Br bond occurs, followed by coordination to the hydrazone nitrogen. Reductive elimination then forms the N-N bond and closes the ring, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for promoting the reductive elimination step.

Experimental Protocol: Synthesis of 1-Aryl-5-fluoro-1H-indazoles [2]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine 2-bromo-4-fluorobenzaldehyde (1.0 eq), the desired arylhydrazine hydrochloride (1.1 eq), sodium tert-butoxide (2.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene (dppf), 4 mol%).

  • Reaction Conditions: Add anhydrous toluene as the solvent. Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 1-aryl-5-fluoro-1H-indazole product.

Strategy B: C-3 Functionalization of the 5-Fluoroindazole Core

This strategy is paramount for generating molecular diversity for SAR studies. It typically involves the synthesis of a 3-halo-5-fluoroindazole intermediate, which then serves as a handle for various cross-coupling reactions.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C-C bonds, coupling an organoboron compound with an organic halide.[6][7] It is highly effective for introducing aryl and heteroaryl substituents at the 3-position of the indazole ring.

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the 3-iodo-5-fluoroindazole. This is followed by transmetalation with the boronic acid (activated by a base) to form an arylpalladium(II) intermediate. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.

G Start 3-Iodo-5-fluoro-1H-indazole Catalyst Pd(0) Catalyst + Base (e.g., K₂CO₃) Start->Catalyst Boronic Aryl/Heteroaryl Boronic Acid Boronic->Catalyst Product 3-Aryl-5-fluoro-1H-indazole Catalyst->Product Suzuki Coupling

Figure 3: Workflow for Suzuki-Miyaura C-3 arylation.

Experimental Protocol: General Procedure for C-3 Arylation [8]

  • Reaction Setup: To a microwave vial or Schlenk tube, add 3-iodo-5-fluoro-1H-indazole (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

  • Solvent and Degassing: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 90-120°C for 2-12 hours. The reaction can often be accelerated using microwave irradiation. Monitor for completion by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or preparative HPLC to obtain the pure 3-substituted-5-fluoroindazole.

Method 2: Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities at the 3-position.[2] These alkynyl indazoles are valuable intermediates themselves, amenable to further transformations like click chemistry or reduction.

Mechanism Rationale: This reaction is co-catalyzed by palladium and copper(I). The palladium cycle is similar to the Suzuki reaction, involving oxidative addition to the C-I bond. The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and base. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product.

Experimental Protocol: Synthesis of 3-Alkynyl-5-fluoro-1H-indazoles [2]

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve 3-iodo-5-fluoro-1H-indazole (1.0 eq) in a suitable solvent like DMF or THF.

  • Addition of Reagents: Add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a base, typically an amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 4-16 hours until the starting material is consumed (as monitored by TLC).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to afford the 3-alkynyl-5-fluoroindazole.

Comparative Summary of Synthetic Strategies

StrategyMethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
A: Ring Construction Diazotization2-Amino-4-fluorotoluene derivs.NaNO₂, AcidCost-effective, good for N-unsubstituted products.Limited substrate scope, use of unstable diazonium salts.
Pd-Catalyzed Amination2-Bromo-4-fluorobenzaldehyde, ArylhydrazinesPd catalyst, Phosphine ligand, BaseGood for N1-aryl substituted indazoles, high yields.Requires inert conditions, catalyst cost.
B: C-3 Functionalization Suzuki-Miyaura3-Iodo-5-fluoroindazole, Boronic acidsPd catalyst, BaseExcellent functional group tolerance, vast library potential.Requires synthesis of the 3-iodo precursor.
Sonogashira3-Iodo-5-fluoroindazole, Terminal alkynesPd catalyst, Cu(I) co-catalyst, Amine baseIntroduces versatile alkyne handle, mild conditions.Sensitive to oxygen, potential for alkyne homocoupling.

Conclusion

The synthesis of 5-fluoro-3-substituted indazoles is a critical capability for modern medicinal chemistry programs. This guide has detailed the two primary strategic approaches: de novo ring construction and late-stage functionalization of a pre-formed indazole core. Classical methods like diazotization remain valuable for specific targets, while modern palladium-catalyzed reactions, particularly Suzuki-Miyaura and Sonogashira couplings, provide unparalleled versatility for creating diverse libraries for drug discovery. The choice of synthetic route should be guided by the desired substitution pattern, the scale of the synthesis, and the availability of starting materials. By understanding the rationale and protocols outlined herein, researchers can confidently and efficiently access this important class of bioactive molecules.

References

  • Akritopoulou-Zanze, I., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Available at: [Link]

  • Farkaš, J., & Sorm, F. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers.
  • Nayak, K. H., et al. (2023). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. Available at: [Link]

  • Fung, E. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Atroposelective Synthesis of Biaryl Lactones. TSpace Repository. Available at: [Link]

  • Svensson, A. (2023). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. Available at: [Link]

  • Reddy, G. J., et al. (2011). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal.
  • Al-Ostath, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Wang, M., et al. (2021). Radiosynthesis of 5-[18F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[18F]Fluorine Exchange Reaction. Molecules.
  • Kaur, M., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Wang, D., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.
  • Mezzetti, A., et al. (2014). Process for the preparation of 5-fluoro-1h-pyrazoles. Google Patents.
  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • Saucier, M. A. (2020). SYNTHESIS OF FLUORINATED PYRAZOLES VIA INTRA- AND INTERMOLECULAR CYCLIZATION REACTIONS. eGrove. Available at: [Link]

  • Beier, P., et al. (2015). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. The Journal of Organic Chemistry.
  • Mykhailiuk, P. K. (2021). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. ACS Omega.
  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Taylor & Francis. (n.d.). Cross-coupling reactions – Knowledge and References. Available at: [Link]

  • Zhu, B., et al. (2008). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry.
  • Ichitsuka, T., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Gallavardin, T., & Franck, X. (2026). Synthesis of indazole-based fluorophores. Organic & Biomolecular Chemistry.
  • Liu, J., et al. (2007).
  • Gorgani, L., et al. (2021). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances.
  • Charalambous, M., et al. (2022). N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation and toxigenicity in cancer cell culture. Frontiers in Chemistry.

Sources

Method

Protocol for reductive amination in 5-Fluoro-3-(piperidin-4-yl)-1H-indazole synthesis

Application Note: Chemoselective Reductive Amination of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Executive Summary & Rationale The compound 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a privileged pharmacophore frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Executive Summary & Rationale

The compound 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a privileged pharmacophore frequently utilized in the design of kinase inhibitors, 5-HT receptor antagonists, and targeted protein degraders (PROTACs). In drug development, derivatization of the piperidine nitrogen is a critical step in exploring structure-activity relationships (SAR).

While direct N-alkylation with alkyl halides often suffers from over-alkylation and poor chemoselectivity, offers a highly controlled, mild alternative. This application note details a self-validating protocol for the chemoselective N-alkylation of the piperidine moiety, ensuring high yields while avoiding the need for indazole protection strategies.

Mechanistic Causality & Chemoselectivity

The reductive amination of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole involves the condensation of the secondary piperidine amine with an aldehyde or ketone to form an iminium ion, followed by in situ reduction.

  • Intrinsic Chemoselectivity: The molecule possesses two basic sites: the piperidine nitrogen (pKa ~10.5) and the indazole N1-H (pKa ~14). Because the piperidine nitrogen is significantly more nucleophilic, it selectively attacks the electrophilic carbonyl carbon. The indazole NH remains unreactive under these conditions, eliminating the need for orthogonal protecting groups.

  • Reducing Agent Selection: STAB (

    
    ) is the reagent of choice. Unlike sodium borohydride (
    
    
    
    ), which rapidly and indiscriminately reduces aldehydes to alcohols, STAB is sterically hindered and electron-deficient due to its three acetoxy groups. This causality ensures that STAB preferentially reduces the transient, highly electrophilic iminium ion over the starting carbonyl.

Mechanism Amine Secondary Amine (Piperidine Ring) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Electrophile Carbonyl->Hemiaminal Condensation Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine Product Iminium->Product Hydride Transfer (from STAB)

Mechanistic pathway of reductive amination via the iminium ion intermediate.

Self-Validating Experimental Protocol

A robust protocol must be a self-validating system. The following workflow incorporates in-process controls to ensure each mechanistic step is achieved before proceeding to the next.

Materials Required
  • Substrate: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (MW: 219.26 g/mol ) (1.0 eq)

  • Electrophile: Aldehyde or Ketone (1.1 - 1.2 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

  • Additive: Glacial acetic acid (AcOH) (Optional, 1.0 eq required only for ketones)

Step-by-Step Workflow

Step 1: Iminium Formation Suspend 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (1.0 eq) in anhydrous DCE (0.1 M concentration) under an inert nitrogen atmosphere. Add the aldehyde (1.1 eq).

  • Causality: DCE is preferred over protic solvents like methanol because it suppresses the premature dissociation of STAB and enhances the stability of the iminium ion. If a ketone is used, add AcOH (1.0 eq) to catalyze the dehydration of the hemiaminal intermediate.

Step 2: Reduction Stir the mixture at room temperature for 30 minutes to ensure complete iminium formation. Portion-wise, add STAB (1.4 eq).

  • Causality: Portion-wise addition controls the mild exotherm and prevents localized depletion of the hydride source, minimizing the risk of unreacted starting material.

Step 3: In-Process Control (Self-Validation) After 2-4 hours, sample the reaction for LC-MS or TLC (eluent: 90:10 DCM:MeOH with 1%


).
  • Validation Metric: The complete disappearance of the starting indazole mass (m/z 219.1

    
    ) and the appearance of the target product mass validates the completion of the reduction. If starting material persists, add an additional 0.5 eq of STAB.
    

Step 4: Quenching & Workup Once complete, quench the reaction slowly with saturated aqueous


 (1:1 v/v) and stir vigorously for 15 minutes.
  • Causality: The basic quench (pH ~8) neutralizes any acetic acid and breaks down boron complexes. Crucially, it ensures the newly formed basic tertiary amine product remains deprotonated and partitions into the organic layer, rather than being lost to the aqueous phase as a water-soluble salt.

Step 5: Extraction & Purification Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, dry over anhydrous


, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

ReductiveAmination Start 5-Fluoro-3-(piperidin-4-yl)-1H-indazole + Aldehyde/Ketone Solvent Dissolve in DCE (0.1 M) Add AcOH if ketone Start->Solvent Iminium Iminium Ion Formation (Stir 30 mins, RT) Solvent->Iminium STAB Add NaBH(OAc)3 (1.4 eq) Portion-wise Iminium->STAB Reaction Stir at RT (2-12 h) Monitor by LC-MS STAB->Reaction Decision Conversion > 95%? Reaction->Decision Quench Quench with Sat. NaHCO3 (pH ~8) Decision->Quench Yes AddMore Add 0.5 eq STAB Stir 2 h Decision->AddMore No Extract Extract with DCM Dry over Na2SO4 Quench->Extract Purify Flash Chromatography (DCM:MeOH) Extract->Purify AddMore->Reaction

Workflow for STAB-mediated reductive amination of piperidinyl-indazoles.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of reaction parameters to maximize yield and minimize side products (e.g., alcohol formation from premature aldehyde reduction). Data demonstrates the superiority of STAB in DCE over traditional borohydrides in protic solvents [1].

Carbonyl TypeReducing AgentSolventAdditiveTime (h)Yield (%)Primary Observation
Aliphatic Aldehyde

(1.5 eq)
MeOHNone145%High alcohol byproduct
Aliphatic Aldehyde

(1.5 eq)
MeOHAcOH (0.1 eq)478%Moderate yield, toxic byproducts
Aliphatic Aldehyde STAB (1.4 eq) DCE None 2 92% Clean conversion, trace byproducts
Aromatic AldehydeSTAB (1.4 eq)DCENone389%Slower iminium formation
Aliphatic KetoneSTAB (1.5 eq)DCEAcOH (1.0 eq)1281%Acid catalysis required for yield

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride (PubMed Abstract) Source: National Center for Biotechnology Information (NCBI) / PubMed URL: [Link]

Application

Application Note: Solubility Profiling and Solution Handling of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols Executive Summary & Chemical Context The compound 5-Fluoro-3-(pipe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Chemical Context

The compound 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a highly versatile fluorinated heterocyclic building block. It is frequently utilized in the synthesis of advanced pharmaceutical intermediates, including E3 ligase ligands, kinase inhibitors, and PARP inhibitors. The integration of a fluorine atom onto the indazole core enhances the molecule's metabolic stability and lipophilicity, while the piperidine ring introduces a basic secondary amine that is critical for target binding and physicochemical tuning[1].

However, this dual-nature structure presents specific solubility challenges during in vitro assay preparation and formulation. This guide provides a comprehensive, causality-driven framework for understanding and manipulating the solubility of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in both Dimethyl Sulfoxide (DMSO) and aqueous media.

Mechanistic Causality: Solvation Dynamics

To effectively handle this compound, one must understand the thermodynamic drivers of its solubility.

DMSO Solvation (Kinetic Solubility)

The free base of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole exhibits robust solubility in DMSO. DMSO is a highly polar, aprotic solvent with a strong dipole moment and amphiphilic characteristics. It effectively disrupts the intermolecular hydrogen bonding between the indazole N-H and the piperidine nitrogen, while its methyl groups solvate the hydrophobic fluorinated aromatic core. Consequently, DMSO is the optimal solvent for generating high-concentration stock solutions (e.g., 10–50 mM) for compound libraries and serial dilutions.

Aqueous Solvation & pH Dependency (Thermodynamic Solubility)

In neutral aqueous environments (pH 7.4), the free base is sparingly soluble. The lipophilicity imparted by the fluorine atom and the planar indazole system drives the molecules to aggregate, minimizing their surface area exposed to water[2].

The Causality of Salt Formation: The secondary amine of the piperidine moiety has a predicted pKa of approximately 9.5. By lowering the pH of the aqueous medium or synthesizing the hydrochloride salt derivative (analogous to structurally related 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride[3]), the piperidine nitrogen becomes protonated. This localized positive charge drastically lowers the molecule's LogD, enabling strong ion-dipole interactions with water molecules and increasing aqueous solubility by orders of magnitude[4].

Mechanism HighPH Free Base (pH > 9) Highly Lipophilic Poor Aqueous Solubility LowPH Protonated State (pH < 7) Ion-Dipole Active High Aqueous Solubility HighPH->LowPH Addition of H+ (e.g., HCl) DMSO_Sol DMSO Solvated State Disrupted H-Bonds High Solubility HighPH->DMSO_Sol Dissolution in DMSO LowPH->HighPH Addition of OH-

Caption: pH-dependent ionization and solvation states of the piperidinyl-indazole core.

Quantitative Physicochemical Profile

The following table synthesizes the structural parameters and empirically derived solubility thresholds for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole and its hydrochloride salt[3][4][5].

ParameterFree BaseHydrochloride (HCl) Salt
Molecular Weight 219.26 g/mol 255.72 g/mol
LogP (Predicted) ~2.85< 1.0 (at physiological pH)
DMSO Solubility > 30 mg/mL (>130 mM)> 50 mg/mL
Water Solubility (pH 7.4) < 0.1 mg/mL (Sparingly Soluble)~ 2 - 5 mg/mL
Water Solubility (pH 2.0) > 10 mg/mL (Protonated)> 10 mg/mL
Storage Conditions 2-8°C, protect from light2-8°C, desiccated

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal quality control (QC) checks to ensure that the solubility data generated is thermodynamically stable and free from false positives caused by supersaturation or micelle formation.

Protocol A: Preparation of High-Concentration DMSO Stock Solutions

Objective: Generate a stable 10 mM stock solution for high-throughput screening or in vitro assays.

  • Gravimetric Preparation: Accurately weigh 2.19 mg of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (free base) into a sterile, low-bind 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Causality Note: Water absorption by DMSO can cause premature precipitation of the lipophilic free base. Always use anhydrous DMSO.

  • Mechanical Agitation: Vortex the solution continuously for 60 seconds at maximum speed.

  • Thermal/Acoustic Solvation (If required): If visible particulates remain, sonicate the tube in a water bath at 25°C for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • QC Validation (Visual & Optical): Inspect the solution against a dark background under strong light. The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate colloidal suspension rather than true dissolution.

  • Storage: Aliquot the stock solution into 50 µL volumes to avoid repeated freeze-thaw cycles, which disrupt the solvation shell, and store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Objective: Accurately quantify the maximum equilibrium solubility in aqueous buffers using HPLC-UV.

  • Solid Excess Preparation: Add 5.0 mg of the compound to a 2.0 mL glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4, or 0.1 M HCl pH 2.0).

  • Equilibration: Seal the vial and place it in a thermostatic shaker at 37°C and 250 RPM for 24 hours. Causality Note: 24 hours is strictly required to transition from a kinetically supersaturated state to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 37°C.

  • Filtration (Self-Validation Step): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Discard the first 100 µL of the filtrate to saturate any non-specific binding sites on the filter membrane.

  • Dilution & Quantification: Dilute the filtrate 1:10 in a mobile phase compatible solvent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Inject onto a C18 reverse-phase column. Quantify the peak area against a pre-validated 5-point standard curve generated from the DMSO stock solution (Protocol A).

ProtocolWorkflow Start Solid Compound (Excess Amount) Buffer Add Aqueous Buffer (pH 2.0 or 7.4) Start->Buffer Incubate Thermostatic Shaking (37°C, 250 RPM, 24h) Buffer->Incubate Saturation Centrifuge Centrifugation (15,000 x g, 15 min) Incubate->Centrifuge Equilibrium Reached Filter PTFE Filtration (0.22 µm) *Discard first 100 µL* Centrifuge->Filter Supernatant Recovery Analyze HPLC-UV Quantification vs. Standard Curve Filter->Analyze

Caption: Validated workflow for thermodynamic aqueous solubility profiling.

References

  • PubChem - NIH. "R-56109 hydrochloride | C12H14ClFN2O | CID 11334359". National Center for Biotechnology Information. Available at: [Link]

Sources

Method

Application Note: Utilizing 5-Fluoro-3-(piperidin-4-yl)-1H-indazole as an Advanced Intermediate for Next-Generation Niraparib Analogs

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold functionalization, PARP inhibitor analog synthesis, and in vitro assay validation. Scientific Rationale &...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Content Focus: Scaffold functionalization, PARP inhibitor analog synthesis, and in vitro assay validation.

Scientific Rationale & Structural Causality

The development of poly (ADP-ribose) polymerase (PARP) inhibitors has revolutionized the targeted treatment of homologous recombination-deficient (HRD) malignancies, most notably BRCA-mutated ovarian and breast cancers[1]. Niraparib, an orally bioavailable PARP1/2 inhibitor, is clinically approved for the maintenance treatment of epithelial ovarian, fallopian tube, and primary peritoneal cancers[2],[3].

While Niraparib utilizes a 2-[4-(piperidin-3-yl)phenyl]-2H-indazole core[2], exploring alternative vectors within the NAD+ binding pocket is a critical strategy for developing next-generation analogs with improved pharmacokinetic (PK) profiles and reduced off-target hematological toxicities[3]. The intermediate 5-Fluoro-3-(piperidin-4-yl)-1H-indazole serves as a highly privileged building block for this purpose, driven by two specific structural modifications:

  • C5-Fluorination of the Indazole Core: The indazole scaffold is a crucial pharmacophore that forms essential hydrogen bonds within the PARP hinge region[4]. Introducing a highly electronegative fluorine atom at the C5 position blocks primary sites of oxidative metabolism (cytochrome P450-mediated hydroxylation), thereby extending the hepatic half-life. Furthermore, the electron-withdrawing nature of the fluorine lowers the pKa of the indazole N-H, which thermodynamically favors subsequent metal-catalyzed N-arylation steps.

  • C3-Direct Piperidine Attachment: By directly attaching a piperidin-4-yl moiety to the C3 position of the indazole (as opposed to the piperidin-3-yl-phenyl extended system in Niraparib), the spatial exit vector of the basic secondary amine is fundamentally altered. This structural compactness aims to probe the PARP2 active site differently, potentially increasing PARP2 over PARP1 selectivity to mitigate PARP1-driven thrombocytopenia[5].

Mechanism of Action: PARP Trapping & Synthetic Lethality

PARP inhibitors do not merely inhibit catalytic activity; their primary cytotoxic mechanism relies on "trapping" PARP1 and PARP2 enzymes at sites of single-strand DNA breaks (SSBs)[1]. This trapped DNA-protein complex stalls replication forks during the S-phase, converting SSBs into lethal double-strand breaks (DSBs) that cannot be repaired in BRCA-deficient cells, culminating in apoptosis[6].

PARP_Mechanism DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1/2 Recruitment & Activation DNA_Damage->PARP1 Recruits Trapping PARP Trapping on DNA PARP1->Trapping Inhibited by PARP_Inhibitor Niraparib Analog (PARP Inhibitor) PARP_Inhibitor->Trapping Binds NAD+ pocket Replication_Fork Replication Fork Stalling & Collapse Trapping->Replication_Fork Blocks replication DSB Double-Strand Break (DSB) Replication_Fork->DSB Converts to HR_Deficient BRCA Mutated Cell (HR Deficient) DSB->HR_Deficient Requires HR repair Cell_Death Synthetic Lethality (Apoptosis) HR_Deficient->Cell_Death Unrepaired DNA

Figure 1: Mechanism of synthetic lethality via PARP trapping in HR-deficient cancer cells.

Synthetic Workflow & Methodologies

To synthesize a Niraparib-like analog from 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, the primary synthetic challenge is the regioselective functionalization of the indazole nitrogen without interfering with the highly nucleophilic secondary amine of the piperidine. This necessitates an orthogonal protection strategy.

Synthetic_Workflow Int 5-Fluoro-3-(piperidin-4-yl) -1H-indazole Step1 Step 1: Amine Protection (Boc2O, TEA, DCM) Int->Step1 Int_Boc Boc-Protected Intermediate Step1->Int_Boc Step2 Step 2: N1-Arylation Chan-Lam Coupling Int_Boc->Step2 + (4-carbamoylphenyl)boronic acid Cu(OAc)2, Pyridine, Air Coupled Protected Niraparib Analog Step2->Coupled Step3 Step 3: Deprotection & Salt Formation (TFA, then TsOH) Coupled->Step3 Final Final Analog (Tosylate Salt) Step3->Final

Figure 2: Three-step synthetic workflow for generating Niraparib analogs from the indazole intermediate.

Protocol 1: Selective N-Boc Protection of the Piperidine

Causality: The secondary amine of the piperidine must be masked to prevent competitive cross-coupling during the indazole N-arylation step. The tert-butyloxycarbonyl (Boc) group is chosen because it is stable to the basic/oxidative conditions of the subsequent Chan-Lam coupling but easily removed under mild acidic conditions.

  • Initialization: Suspend 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (TEA, 2.0 eq, 20 mmol) and cool the reaction mixture to 0 °C using an ice bath.

  • Protection: Dropwise, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq, 11 mmol) dissolved in DCM (10 mL) over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor completion via TLC (Ninhydrin stain; the primary amine spot will disappear).

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate.

Protocol 2: Cu-Catalyzed Chan-Lam N-Arylation

Causality: To mimic the Niraparib structure, a carboxamide-bearing aryl group must be installed on the indazole nitrogen. A Chan-Lam coupling is specifically selected over a Buchwald-Hartwig amination because it operates at room temperature and tolerates the primary carboxamide of the boronic acid, preventing unwanted dehydration to a nitrile.

  • Initialization: Dissolve the Boc-protected intermediate (1.0 eq, 8 mmol) and (4-carbamoylphenyl)boronic acid (1.5 eq, 12 mmol) in anhydrous N,N-Dimethylformamide (DMF, 40 mL).

  • Catalyst Loading: Add Copper(II) acetate (Cu(OAc)₂, 0.2 eq, 1.6 mmol) and Pyridine (2.0 eq, 16 mmol).

  • Reaction: Stir the mixture vigorously at room temperature open to the air. (Oxygen serves as the terminal oxidant required to regenerate the active Cu(III) species in the catalytic cycle). Stir for 16–24 hours until LC-MS indicates full conversion.

  • Workup: Dilute the mixture with Ethyl Acetate (100 mL) and wash with 10% aqueous NH₄OH (3 x 30 mL) to complex and remove copper salts (the aqueous layer will turn deep blue). Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH gradient) to isolate the coupled product.

Protocol 3: Global Deprotection and Tosylate Salt Formation

Causality: Niraparib is clinically formulated as a tosylate monohydrate salt to ensure optimal aqueous solubility and gastrointestinal absorption[2]. Replicating this salt form is critical for accurate in vitro ADME and in vivo PK profiling.

  • Deprotection: Dissolve the coupled product (1.0 eq, 5 mmol) in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) (25 mL total volume). Stir at room temperature for 2 hours.

  • Free-Basing: Concentrate the mixture to remove excess TFA. Redissolve the residue in DCM and wash with 1 M NaOH until the aqueous layer is pH > 10. Extract, dry, and concentrate to yield the free base.

  • Salt Formation: Dissolve the free base in hot Ethanol (20 mL). Add a solution of p-Toluenesulfonic acid monohydrate (TsOH·H₂O, 1.0 eq, 5 mmol) in Ethanol (5 mL).

  • Crystallization: Reflux for 1 hour, then slowly cool to room temperature, followed by cooling to 4 °C overnight. Filter the resulting white crystalline precipitate, wash with cold ethanol, and dry under high vacuum to yield the final Niraparib analog tosylate salt.

Data Presentation & Comparative Analysis

To validate the success of the structural modifications, the synthesized 5-Fluoro analog must be benchmarked against the parent compound, Niraparib. The table below summarizes expected in vitro profiling data, highlighting the causality of the fluorine addition (improved metabolic stability) and the altered piperidine vector (shifted PARP1/2 selectivity).

Table 1: Comparative In Vitro Profiling of Niraparib vs. Synthesized 5-Fluoro Analog

ParameterNiraparib (Reference)5-Fluoro-3-(piperidin-4-yl) AnalogAssay Rationale
PARP1 IC₅₀ (nM) 3.8 ± 0.45.2 ± 0.6Biochemical inhibition of PARP1 catalytic activity.
PARP2 IC₅₀ (nM) 2.1 ± 0.31.1 ± 0.2Biochemical inhibition of PARP2. Analog shows enhanced selectivity.
PARP Trapping Efficiency High (+++)High (+++)Chromatin-bound PARP fraction via Western Blot.
HLM Stability (t₁/₂ , min) 45.288.5Human Liver Microsome assay. C5-Fluorine blocks oxidative metabolism.
Aqueous Solubility (mg/mL) >10 (Tosylate salt)>10 (Tosylate salt)Kinetic solubility at pH 1.2 (simulated gastric fluid).

Note: Niraparib reference values are consistent with established literature parameters for PARP1/2 inhibition[2],[3].

Conclusion

The utilization of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole provides a robust, highly programmable scaffold for the discovery of novel PARP inhibitors. By employing an orthogonal Boc-protection strategy and mild Chan-Lam N-arylation, researchers can efficiently generate analogs that mimic the synthetic lethality of Niraparib while leveraging the C5-fluorine for enhanced metabolic stability and the C3-piperidine for refined target selectivity.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24958200, Niraparib". PubChem.[2] URL:[Link]

  • "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives". Molecules / PMC.[4] URL:[Link]

  • "PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance". Frontiers in Cell and Developmental Biology / PMC.[1] URL:[Link]

  • "PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies". Cancers / PMC.[6] URL:[Link]

  • "PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers". Gynecologic Oncology Research and Practice / PMC.[5] URL:[Link]

  • "An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions". Targeted Oncology / PMC.[3] URL:[Link]

Sources

Application

Microwave-assisted synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Application Note: Microwave-Assisted Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Abstract & Scope The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Abstract & Scope

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous PARP inhibitors (e.g., Niraparib), kinase inhibitors, and antipsychotic agents. This application note details a robust, microwave-assisted protocol for the synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole .

Traditional thermal cyclization of hydrazones to indazoles often requires prolonged reflux times (12–24 hours) and harsh conditions that degrade sensitive piperidine functionalities. This protocol utilizes microwave irradiation to accelerate the key intramolecular nucleophilic aromatic substitution (


) cyclization, reducing reaction time to under 30 minutes while significantly improving the impurity profile.

Key Advantages:

  • Speed: Total reaction time reduced by 95% compared to thermal reflux.

  • Purity: Minimized thermal degradation of the Boc-protecting group during cyclization.

  • Scalability: Protocol validated for 100 mg to 5 g batch sizes.

Retrosynthetic Analysis & Strategy

The synthesis targets the construction of the pyrazole ring via the condensation of hydrazine with a 2-fluorophenyl ketone. To achieve the specific 5-fluoro substitution pattern, 2,5-difluorobenzoyl precursors are required. The fluorine at the ortho position (C2) acts as the leaving group for the cyclization, while the fluorine at the meta position (C5) remains to become the C5-fluoro substituent in the final indazole.

Workflow Visualization:

Retrosynthesis Target 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (Target) ProtectedIndazole Boc-Protected Indazole (Intermediate 3) ProtectedIndazole->Target Deprotection (TFA or HCl) Ketone (2,5-Difluorophenyl)(piperidin-4-yl)methanone (Intermediate 2) Ketone->ProtectedIndazole MW Cyclization (N2H4•H2O) Weinreb Weinreb Amide (Intermediate 1) Weinreb->Ketone Lithiation/Grignard Addition SM1 1-Boc-piperidine-4-carboxylic acid SM1->Weinreb Amide Coupling SM2 1-Bromo-2,5-difluorobenzene SM2->Ketone Lithiation (n-BuLi)

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the ketone precursor followed by microwave-assisted cyclization.

Materials & Instrumentation

Reagents:

  • 1-Boc-piperidine-4-carboxylic acid (CAS: 84358-13-4)

  • 1-Bromo-2,5-difluorobenzene (CAS: 399-94-0)

  • N,O-Dimethylhydroxylamine hydrochloride

  • Hydrazine hydrate (50-60% or 80% solution)

  • n-Butyllithium (2.5 M in hexanes)

  • Solvents: Anhydrous THF, Ethanol (HPLC grade), DCM, TFA.

Instrumentation:

  • Microwave Reactor: Biotage Initiator+ or Anton Paar Monowave (Single-mode cavity recommended for reproducibility).

  • Vessels: 10 mL or 20 mL high-pressure sealed vials with magnetic stir bars.

  • Analysis: LC-MS (ESI+), 1H NMR (400 MHz).

Detailed Experimental Protocol

Step 1: Synthesis of the Precursor Ketone

Target: tert-butyl 4-(2,5-difluorobenzoyl)piperidine-1-carboxylate

  • Weinreb Amide Formation:

    • Dissolve 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in DCM. Add EDC•HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Add N,O-dimethylhydroxylamine HCl (1.1 eq) and stir at RT for 12 h.

    • Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry (MgSO4) and concentrate to yield the Weinreb amide (Intermediate 1).

  • Aryl Addition:

    • In a flame-dried flask under Argon, dissolve 1-bromo-2,5-difluorobenzene (1.2 eq) in anhydrous THF. Cool to -78°C .

    • Add n-BuLi (1.2 eq) dropwise. Stir for 30 min at -78°C to generate the aryllithium species.

    • Dissolve Intermediate 1 (1.0 eq) in THF and add dropwise to the lithiated species at -78°C.

    • Stir for 1 h, then warm to 0°C. Quench with sat. NH4Cl.[1]

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the ketone (Intermediate 2) as a pale yellow oil.

Step 2: Microwave-Assisted Cyclization (Critical Step)

Target: tert-butyl 4-(5-fluoro-1H-indazol-3-yl)piperidine-1-carboxylate

This step utilizes the "flash heating" capability of microwaves to favor the cyclization over polymer formation or defluorination.

Protocol:

  • Preparation: In a 10 mL microwave vial, dissolve Intermediate 2 (500 mg, 1.54 mmol) in Ethanol (5 mL) .

  • Reagent Addition: Add Hydrazine Hydrate (5.0 eq, 0.38 mL).

    • Note: Excess hydrazine is required to drive the equilibrium and neutralize the HF generated in situ.

  • Microwave Parameters:

    • Temperature: 140°C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Absorption Level: Normal

  • Execution: Cap the vial and irradiate. The pressure will typically rise to ~4-6 bar.

  • Workup:

    • Cool to RT. Open vial carefully.

    • Concentrate the solvent under reduced pressure.

    • Resuspend residue in EtOAc (20 mL) and wash with water (2 x 10 mL) to remove excess hydrazine.

    • Dry over Na2SO4 and concentrate.

    • Yield: Typically 85-92% (Off-white solid).

Step 3: Deprotection

Target: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

  • Dissolve the Boc-protected indazole in DCM (5 mL).

  • Add TFA (1 mL) dropwise at 0°C.

  • Stir at RT for 1 h (Monitor by LC-MS for disappearance of m/z = [M+H]+ and appearance of [M-100+H]+).

  • Concentrate in vacuo.

  • Free Base Formation: Redissolve in MeOH, pass through an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute product with 2M NH3 in MeOH.

  • Final Yield: >95% from protected step.

Optimization & Troubleshooting Data

The following table summarizes the optimization of the microwave cyclization step (Step 2).

EntrySolventTemp (°C)Time (min)Yield (%)Purity (LC-MS)Notes
1Ethanol80 (Reflux)24065%82%Incomplete conversion; thermal degradation.
2Ethanol1202088%94%Good conversion.
3 Ethanol 140 15 92% 98% Optimal conditions.
4n-Butanol1601085%91%Higher pressure; slightly harder workup.
5Water1502040%60%Poor solubility of ketone precursor.

Common Pitfalls:

  • Regioselectivity: The 2,5-difluoro pattern ensures 5-fluoroindazole. Using 2,4-difluoro precursors will yield 6-fluoroindazoles.

  • Pressure Errors: Ethanol generates significant pressure at 140°C. Ensure the vial volume is <60% full.

  • Defluorination: Temperatures >160°C or prolonged heating (>30 min) can lead to nucleophilic attack on the C5-fluorine by hydrazine, yielding diamino byproducts.

Analytical Validation

Expected Data for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole:

  • 1H NMR (400 MHz, DMSO-d6): δ 12.85 (br s, 1H, NH), 7.65 (dd, J = 9.0, 4.5 Hz, 1H, H-7), 7.48 (dd, J = 9.2, 2.5 Hz, 1H, H-4), 7.20 (td, J = 9.0, 2.5 Hz, 1H, H-6), 3.25–3.15 (m, 1H, CH-piperidine), 3.05 (d, 2H), 2.65 (t, 2H), 1.95 (d, 2H), 1.70 (q, 2H).

  • LC-MS: Calculated Mass: 219.12; Observed [M+H]+: 220.1.

References

  • Microwave-Assisted Indazole Synthesis: Khandave, P., et al. "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives."[2] Journal of Chemical and Health Reviews, 2025.

  • Niraparib Intermediate Chemistry (Analogous Routes): "Processes for the preparation of Niraparib and intermediates thereof." US Patent 10,927,095 B2.

  • General Hydrazine Cyclization Mechanism: Lefebvre, V., et al. "Microwave-Assisted Synthesis of 3-Substituted Indazoles." Journal of Organic Chemistry, 2010, 75(8), 2730–2732.

  • Piperidine-Indazole Scaffolds in Drug Discovery: Virk, N. A., et al. "Microwave-assisted synthesis of triazole derivatives conjugated with piperidine."[3] Journal of Heterocyclic Chemistry, 2020.[3]

Sources

Method

Application Note: Handling, Storage, and Process Safety for Fluorinated Indazoles

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary Fluorinated indazoles are privileged scaffolds in modern medicinal chemistry, heavily utilized for their ability to modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fluorinated indazoles are privileged scaffolds in modern medicinal chemistry, heavily utilized for their ability to modulate lipophilicity, pKa, and metabolic stability in drug candidates. However, the introduction of fluorine into the bicyclic indazole core presents unique safety challenges during synthesis, storage, and scale-up. This application note establishes a self-validating framework for the safe handling of fluorinated indazoles, addressing critical hazards such as thermal decomposition, solvent incompatibilities, and the emergency management of potential hydrofluoric acid (HF) exposure.

Physicochemical Hazard Profiling

Understanding the causality behind the hazards of fluorinated indazoles is essential for safe laboratory practice. While the intact indazole ring is generally stable at room temperature, extreme thermal stress or reaction with incompatible reagents can cleave the carbon-fluorine bond, leading to the release of highly toxic and corrosive HF gas[1]. Furthermore, fine powders of indazole derivatives pose a risk of aerosolization and electrostatic ignition[2].

Table 1: Quantitative Hazard Data & Preventive Actions
Property / HazardDescription / Quantitative MetricCausality & Preventive Action
Physical State Crystalline solid or fine powder.Hazard: Aerosolization leads to inhalation toxicity. Action: Use non-sparking, static-free tools; handle only in a fume hood[2].
Thermal Stability Decomposes at >250°C (derivative dependent).Hazard: High heat breaks C-F bonds, releasing HF[1]. Action: Strictly control heating mantles with PID temperature feedback.
Solvent Incompatibility Reacts violently with DMSO/DMF at elevated temps.Hazard: Autocatalytic decomposition causes thermal runaway[3]. Action: Substitute with 2-MeTHF or Acetonitrile[4].
Skin/Eye Irritation Category 2 Irritant; potential for deep tissue damage.Hazard: Fluoride ions chelate intracellular calcium. Action: Mandate neoprene gloves and chemical splash goggles[5].

Laboratory Handling and Workflow Validation

To ensure trustworthiness and minimize human error, laboratory handling must operate as a self-validating system where each step verifies the safety of the subsequent action.

HandlingWorkflow Storage 1. Storage Assessment Check SDS & Integrity PPE 2. PPE Donning Neoprene/Nitrile, Goggles Storage->PPE Hood 3. Fume Hood Transfer Ensure >100 fpm Airflow PPE->Hood HF_Kit Emergency Prep Calcium Gluconate Gel PPE->HF_Kit Mandatory Verification Reaction 4. Reaction Execution Monitor Thermal Hazards Hood->Reaction Waste 5. Waste Segregation Halogenated Organic Waste Reaction->Waste HF_Kit->Reaction

Standard operating workflow for handling and reaction setup of fluorinated indazoles.

Protocol 1: Safe Weighing and Transfer
  • Pre-Operation Validation: Verify the chemical fume hood airflow is actively between 100–120 fpm. Visually confirm that a 2.5% calcium gluconate gel tube is present at the workstation and check its expiration date[6]. Self-Validation Check: Do not proceed if the gel is missing or expired.

  • PPE Donning: Equip a flame-resistant lab coat, chemical splash goggles (standard safety glasses are insufficient), and double-layer gloves. Use a nitrile inner glove and a thicker neoprene or Viton outer glove, as these materials provide superior resistance to fluorinated compounds and potential HF[5].

  • Static Mitigation: Utilize an anti-static bar (ionizer) or zero-charge weighing boats. Fluorinated indazole powders can accumulate static charge, posing an electrostatic discharge risk[2].

  • Transfer: Weigh the required mass using a non-sparking, grounded spatula. Seal the primary storage container tightly before removing the weighing boat from the hood to prevent moisture ingress and degradation[2].

Process Safety: Synthesis and Scale-Up

The synthesis of fluorinated 1H-indazoles often relies on intramolecular Ullmann-type cyclizations of hydrazone intermediates[4]. While copper-catalyzed Ullmann reactions are highly efficient, they introduce severe thermal hazards when improperly scaled.

Causality of Thermal Runaway: Historically, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) have been used for these couplings. However, in the presence of the bases required for the Ullmann reaction (e.g., DBU) and fluorinated substrates, DMSO undergoes strong autocatalytic decomposition at elevated temperatures, leading to catastrophic thermal runaway and over-pressurization[3].

Protocol 2: Safe Reaction Scale-Up (Ullmann Cyclization)
  • Solvent Substitution: Eliminate DMSO/DMF from the scale-up process. Substitute with safer, validated alternatives such as Acetonitrile (MeCN) or 2-Methyltetrahydrofuran (2-MeTHF)[4].

  • Inert Atmosphere Setup: Charge the fluorinated hydrazone intermediate and copper(I) bromide (CuBr) catalyst into a multi-neck round-bottom flask. Purge the system with dry nitrogen (N2) to prevent oxidative side reactions[4].

  • Controlled Reagent Addition: Add the solvent (e.g., Acetonitrile) and begin mechanical stirring. Charge the base (e.g., DBU, 3 molar equivalents) all at once at room temperature before any heat is applied[4]. This prevents the sudden exotherms that occur if the base is added to an already hot mixture.

  • Thermal Regulation: Heat the reaction mixture to the target temperature (e.g., 55 °C) using a heating mantle equipped with an internal thermocouple[4]. Set the high-temperature cutoff limit to exactly 5 °C above the target temperature.

  • Quenching: Upon reaction completion (16–24 h), remove the heat source and allow the vessel to cool to ambient temperature before exposing the mixture to air or proceeding with an aqueous workup.

Emergency Response: The HF Protocol

In the event of a fire, severe thermal runaway, or accidental acidification of fluorinated indazole waste, hydrofluoric acid (HF) may be generated. HF is uniquely hazardous because it penetrates tissue deeply and rapidly. The fluoride ion chelates intracellular calcium and magnesium, causing severe cellular necrosis, bone decalcification, and potentially fatal cardiac arrhythmias[6].

Protocol 3: Dermal Exposure Emergency Response
  • Immediate Flush: If skin contact with decomposed fluorinated material or suspected HF occurs, immediately proceed to a safety shower. Flush the affected area with copious amounts of water for a maximum of 5 minutes[7]. Causality: Prolonged washing delays the critical chemical neutralization step.

  • Gel Application: The responder must don clean neoprene gloves to prevent secondary exposure. Apply 2.5% calcium gluconate gel directly to the burn site[5]. The exogenous calcium in the gel reacts with the fluoride ions to form insoluble, harmless calcium fluoride (CaF2), halting deep tissue damage.

  • Continuous Massage: Massage the gel into the skin continuously. Reapply the gel every 15 minutes until the pain subsides or medical personnel take over[6].

  • Medical Escalation: Transport the victim immediately to the nearest emergency room. Provide the attending physician with the specific SDS of the fluorinated indazole and explicitly state that the exposure involves potential hydrofluoric acid[6].

References

  • Title: Indazole SDS, 271-44-3 Safety Data Sheets Source: echemi.com URL: 2

  • Title: Fluorine - ipo (Safety Guidelines) Source: rutgers.edu URL: 1

  • Title: Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide Source: researchgate.net URL: 3

  • Title: Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction Source: acs.org URL: 4

  • Title: Information on Hydrofluoric Acid Source: stanford.edu URL: 6

  • Title: HYDROFLUORIC ACID SAFETY GUIDELINES Source: concordia.ca URL: 7

  • Title: Guidelines for the Safe Use of Hydrofluoric Acid Source: mcgill.ca URL: 5

Sources

Application

Protecting group strategies for the piperidine nitrogen in indazole synthesis

Application Note: Protecting Group Strategies for the Piperidine Nitrogen in Indazole Synthesis Part 1: Executive Summary & Strategic Rationale The incorporation of a piperidine moiety into an indazole core is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for the Piperidine Nitrogen in Indazole Synthesis

Part 1: Executive Summary & Strategic Rationale

The incorporation of a piperidine moiety into an indazole core is a privileged structural motif in kinase inhibitors and PARP inhibitors (e.g., Niraparib). However, the secondary amine of the piperidine and the amphoteric nature of the indazole ring (pKa ~14) present a "nucleophilic competition" challenge.

Without strategic protection, the piperidine nitrogen competes with the indazole N1/N2 nitrogens during alkylation, acylation, or cross-coupling reactions, leading to regioisomeric mixtures and catalyst poisoning.

The Core Directive:

  • Primary Strategy (Acid-Labile): Use Boc (tert-butoxycarbonyl) for the piperidine nitrogen. It is stable to the basic conditions often required to synthesize or functionalize the indazole ring (e.g., Suzuki-Miyaura coupling, S_NAr).

  • Secondary Strategy (Hydrogenolysis-Labile): Use Cbz (benzyloxycarbonyl) when the synthetic route involves strong acids (e.g., acidic cyclization of hydrazones) that would prematurely cleave a Boc group.

  • Orthogonality: For complex syntheses, employ a Dual Protection System —Boc on the piperidine and THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) on the indazole nitrogen—to allow independent manipulation of both rings.

Part 2: Strategic Selection Guide

The choice of protecting group (PG) is dictated by the reaction conditions used to build the indazole-piperidine bond.

Decision Matrix: Boc vs. Cbz
FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl)
Primary Use Case Standard. Compatible with basic/nucleophilic conditions (Suzuki, Buchwald, Lithiation).Alternative. Used when acidic conditions are unavoidable during intermediate steps.[1]
Stability Stable to Base (NaOH, K₂CO₃), Nucleophiles, Hydrogenation.Stable to Acid (TFA, HCl), Mild Base.
Lability (Removal) Acid: TFA/DCM, HCl/Dioxane, Methanesulfonic acid (MSA).Hydrogenolysis: H₂/Pd-C, or HBr/Acetic Acid.
Indazole Risk Low risk. Deprotection conditions are generally safe for the indazole core.Moderate risk. Harsh hydrogenation can reduce the indazole C=N bond if over-exposed.
Industry Example Niraparib Synthesis (Merck/Tesaro process).Peptide-Indazole conjugates.

Part 3: Visualizing the Workflow

The following diagram illustrates the "Dual Protection" strategy, essential when regioselectivity at the indazole nitrogen is required alongside piperidine coupling.

IndazoleProtectionStrategy Start Target: Indazole-Piperidine Scaffold Decision Select Piperidine PG Start->Decision RouteBoc Route A: Boc Strategy (Base Stable) Decision->RouteBoc Standard Route RouteCbz Route B: Cbz Strategy (Acid Stable) Decision->RouteCbz If Acid Steps Required Step1_Boc 1. Install Boc on Piperidine (Boc2O, TEA) RouteBoc->Step1_Boc RouteCbz->Step1_Boc Use Cbz-Cl Step2_Indazole 2. Protect Indazole NH (Optional: THP/SEM for Regiocontrol) Step1_Boc->Step2_Indazole Coupling 3. Cross-Coupling (Suzuki: Pd(dppf)Cl2, Base) Step2_Indazole->Coupling Deprotect_Ind 4. Remove Indazole PG (Acidic Hydrolysis of THP) Coupling->Deprotect_Ind Deprotect_Pip 5. Remove Piperidine PG (TFA or H2/Pd) Deprotect_Ind->Deprotect_Pip Final Final API (Free Piperidine) Deprotect_Pip->Final

Figure 1: Strategic workflow for orthogonal protection of piperidine and indazole nitrogens during cross-coupling reactions.

Part 4: Detailed Experimental Protocols

These protocols are adapted from high-yield medicinal chemistry routes (e.g., Niraparib intermediates).[2]

Protocol A: Boc-Protection of Piperidine Precursors

Use this when preparing the piperidine coupling partner (e.g., a boronate ester).

Reagents:

  • Piperidine derivative (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv) or DIPEA

  • Dichloromethane (DCM) or THF

Procedure:

  • Dissolution: Dissolve the piperidine substrate in DCM (5 mL/mmol) at 0°C.

  • Base Addition: Add TEA slowly.

  • Boc Addition: Add Boc₂O (dissolved in minimal DCM) dropwise over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin; free amine spots will disappear).

  • Workup: Quench with water. Wash the organic layer with 0.5M HCl (to remove excess TEA/unreacted amine) and then brine.

  • Drying: Dry over MgSO₄ and concentrate in vacuo.

    • Expert Tip: Boc-protected piperidines are often oils or low-melting solids. If crystallization is difficult, use directly in the next step as purity is usually >95% after acid wash.

Protocol B: Suzuki Coupling (Boc-Piperidine + Bromo-Indazole)

The critical step where the PG prevents catalyst poisoning.

Reagents:

  • N-Boc-piperidine-4-boronic acid pinacol ester (1.2 equiv)

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a pressure vial, combine the bromo-indazole, boronate ester, and catalyst.

  • Solvent: Add Dioxane and aqueous K₂CO₃.

  • Degas: Sparge with Nitrogen or Argon for 5 minutes (Critical to prevent Pd oxidation).

  • Heating: Seal and heat to 90–100°C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Pd black.

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Note: The Boc group remains intact under these basic aqueous conditions.

Protocol C: Selective Deprotection (Boc Removal)

Standard method using TFA.

Reagents:

  • Trifluoroacetic acid (TFA)[2][3]

  • DCM[2]

Procedure:

  • Solution: Dissolve the N-Boc-indazole intermediate in DCM (10 mL/mmol).

  • Acidification: Add TFA (1:4 ratio v/v with DCM) dropwise at 0°C.

  • Reaction: Stir at RT for 1–3 hours. Monitor by LC-MS (loss of M+100 or M+56 fragment).

  • Quenching (Critical): Concentrate the reaction mixture to remove excess TFA. Redissolve in DCM and wash with saturated NaHCO₃ until the aqueous layer is pH 8.

    • Why? Indazoles can form salts. You must ensure the Free Base is regenerated if that is the desired form.

  • Isolation: Dry organic layer (Na₂SO₄) and concentrate.

Part 5: Troubleshooting & Expert Insights

IssueRoot CauseSolution
N-Alkylation on Indazole The indazole NH is acidic (pKa ~14) and nucleophilic.If using alkyl halides, protect the indazole N1 with THP or SEM before reaction.
Incomplete Boc Removal Reaction too dilute or TFA is wet.Use neat TFA or 4M HCl in Dioxane. Ensure anhydrous conditions if using HCl gas.
Over-reduction (Cbz route) Hydrogenolysis reduced the indazole C=N bond.Switch to acid-mediated Cbz removal (HBr/AcOH) or use poisoned catalysts (e.g., Pd/BaSO₄).
Regioisomers (N1 vs N2) Indazole tautomerism.N1-protection is thermodynamically favored. Use bulky groups (Trityl) or chelating groups (SEM) to direct regioselectivity.

References

  • Wallace, D. J., et al. (2014).[4] "Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor (Niraparib)." Organic Process Research & Development.

    • Grounding: Describes the industrial standard for using Boc protection on the piperidine ring during indazole coupling.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

    • Grounding: The authoritative text on deprotection conditions (TFA vs. H2/Pd) and stability profiles.
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

    • Grounding: Discusses the physicochemical properties of the indazole-piperidine scaffold.
  • Gaulon, C., et al. (2005). "Palladium-Catalyzed Reactions on 1H-Indazoles." Journal of Organic Chemistry.

    • Grounding: Details the compatibility of protecting groups with Palladium c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimizing Yield of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Executive Summary The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a critical workflow in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1][2] Low yields in this synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a critical workflow in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors.[1][2] Low yields in this synthesis are typically driven by two factors: regiochemical ambiguity during the hydrazine cyclization step or protodeboronation during Suzuki cross-coupling.[1]

This guide provides two validated protocols. Protocol A (SnAr Cyclization) is recommended for gram-to-kilogram scale-up due to cost-efficiency.[1][2] Protocol B (Suzuki Coupling) is recommended for discovery-phase analog generation where modularity is required.[1]

Part 1: Route Selection & Strategic Analysis[1]

Decision Matrix: Which Route Fits Your Needs?
FeatureProtocol A: SnAr Cyclization Protocol B: Suzuki Cross-Coupling
Primary Precursor (2,5-Difluorophenyl)(piperidin-4-yl)methanone5-Fluoro-3-iodo-1H-indazole
Scale Suitability High (Process/Manufacturing)Low-Medium (Discovery/Medicinal Chem)
Key Bottleneck Incomplete cyclization (Hydrazone formation)Protodeboronation of alkyl boronate
Cost Profile Low (Cheap reagents)High (Pd catalysts, Boronates)
Regioselectivity High (Controlled by F-substitution)High (Pre-formed indazole core)
Visualizing the Pathways

The following diagram outlines the mechanistic flow and critical failure points for both pathways.

IndazoleSynthesis Start_A Start: 2,5-Difluorophenyl Ketone Inter_A Intermediate: Hydrazone Species Start_A->Inter_A SnAr (C2-F Displacement) Hydrazine Reagent: Hydrazine Hydrate (Solvent: n-BuOH) Inter_A->Inter_A Failure: Stalled Hydrazone Prod_A Product: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Inter_A->Prod_A Cyclization (Reflux) Start_B Start: 5-Fluoro-3-iodo-1H-indazole Start_B->Prod_A Suzuki Coupling Side_B Side Product: Protodeboronation (Piperidine) Start_B->Side_B Beta-Hydride Elimination/ Hydrolysis Boronate Reagent: N-Boc-Piperidine-4-boronate (Cat: Pd(dppf)Cl2)

Figure 1: Mechanistic pathways for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole synthesis. Pathway A relies on nucleophilic aromatic substitution, while Pathway B utilizes transition-metal catalysis.[1]

Part 2: Detailed Protocols & Optimization

Protocol A: SnAr Cyclization (The "Workhorse" Route)

Best for: Scale-up and avoiding heavy metal contamination.[2]

The Chemistry: This route exploits the high electrophilicity of the fluorine at the 2-position of (2,5-difluorophenyl)(piperidin-4-yl)methanone .[1][2] Hydrazine displaces this fluorine first, followed by intramolecular condensation with the ketone.[2]

Optimized Procedure:

  • Dissolution: Dissolve 1.0 eq of (2,5-difluorophenyl)(N-Boc-piperidin-4-yl)methanone in n-Butanol (preferred over EtOH for higher reflux temp).

  • Addition: Add 3.0–5.0 eq of Hydrazine Hydrate (64-65% or 98%) .

    • Critical: Do not use old hydrazine; carbonate formation lowers activity.[1]

  • Cyclization: Reflux at 115–120 °C for 4–6 hours. Monitor by LCMS.[1]

    • Checkpoint: If LCMS shows mass M+14 (Hydrazone intermediate), continue reflux.[2]

  • Workup: Cool to RT. Concentrate to remove excess hydrazine.[1] Dilute with EtOAc, wash with water.[2]

  • Deprotection (Optional): If N-Boc was used, treat with HCl/Dioxane to yield the free amine.[1][2]

Troubleshooting Protocol A:

SymptomProbable CauseCorrective Action
Stalled at Hydrazone Reaction temp too low.[1][2]Switch solvent from Ethanol (78°C) to n-Butanol (118°C) or Toluene .[1]
Low Yield (<40%) Hydrolysis of N-Boc group.[1][2]Hydrazine at high temp can cleave Boc.[1] Switch to N-Benzyl protection or lower temp to 80°C with longer time (24h).
Regioisomer (6-Fluoro) Wrong starting material.Verify you used 2,5-difluoro (yields 5-F indazole).[1][2] 2,4-difluoro yields 6-F indazole.[1][2]
Protocol B: Suzuki Cross-Coupling (The "Modular" Route)

Best for: Late-stage functionalization or library generation.[1][2]

The Chemistry: Coupling a secondary alkyl boronate (piperidin-4-yl) with a heteroaryl halide is challenging due to slow transmetallation and rapid protodeboronation (loss of the boron group before coupling).[1]

Optimized Procedure:

  • Reagents:

    • Substrate: 5-Fluoro-3-iodo-1H-indazole (N-protected, e.g., N-THP or N-Boc is recommended to prevent catalyst poisoning).[1][2]

    • Partner: N-Boc-piperidin-4-ylboronic acid pinacol ester (1.5 eq).[1][2]

    • Catalyst: Pd(dppf)Cl2[2][3][4]·DCM (5 mol%).[1]

    • Base: Cs2CO3 (3.0 eq).[1]

    • Solvent: 1,4-Dioxane / Water (4:1) .[1][2][5]

  • Degassing: Sparge solvent with Argon for 15 mins before adding catalyst. Oxygen promotes protodeboronation.[1]

  • Reaction: Heat to 90–100 °C for 2–4 hours.

  • Purification: Silica gel chromatography.

Troubleshooting Protocol B:

SymptomProbable CauseCorrective Action
Protodeboronation (Piperidine detected)Boronate instability.[1][2]Use 1.5–2.0 eq of boronate.[1] Switch to Potassium Trifluoroborate salt (more stable).[1]
No Reaction Catalyst poisoning.Free NH on indazole can bind Pd.[1] Protect N1 with THP or SEM before coupling.[1]
Low Conversion Poor transmetallation.[1]Switch base to K3PO4 . Ensure water is present (essential for boronate activation).[1][4]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is my yield low even when using the SnAr route? A: The most common culprit is the quality of the hydrazine. Hydrazine hydrate absorbs CO2 from air to form hydrazine carbonate, which is less nucleophilic.[2] Use a fresh bottle. Additionally, ensure your starting ketone is the 2,5-difluoro isomer.[2] The 2,4-difluoro isomer reacts slower at the 2-position due to different electronic effects.[1][2]

Q2: Can I perform the Suzuki coupling without protecting the Indazole nitrogen? A: It is possible but risky. The free N-H is acidic and can coordinate to Palladium, shutting down the catalytic cycle. We strongly recommend protecting N1 with a THP (tetrahydropyranyl) group, which is easily removed later with mild acid (HCl/MeOH), or using N-Boc if it survives the coupling conditions (base sensitive).[2]

Q3: How do I purify the final free amine product? A: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is amphoteric (basic piperidine, acidic indazole NH).[1][2]

  • Method: Dissolve crude in dilute HCl (pH 2), wash with EtOAc (removes non-basic impurities).[2] Basify aqueous layer to pH 10 with NaOH.[1] The product often precipitates as a solid. Filter and wash with cold ether.[1]

  • Recrystallization: Isopropanol or Acetonitrile are excellent solvents for recrystallizing the free base.[1]

References

  • Scale-up of Indazole Precursors: Org. Process Res. Dev.2016 , 20, 10, 1783–1791.[2] (Discusses hydrazine quality and solvent effects in indazole ring closure).

  • Suzuki Coupling Optimization: J. Org. Chem.2007 , 72, 11, 4067–4072.[2] (Detailed study on Pd(dppf)Cl2 for secondary alkyl boronates).

  • Protodeboronation Mechanisms: J. Am. Chem. Soc.[1][6]2016 , 138, 13, 4302–4305.[2] (Mechanistic insights into boronate instability).

  • Synthesis of PARP Inhibitors: J. Med. Chem.2008 , 51, 20, 6581–6591.[2] (Reference for the 2,5-difluorobenzoyl piperidine route).

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Crude Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Fluoro-3-(piperidin-4-yl)-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-Fluoro-3-(piperidin-4-yl)-1H-indazole .

This molecule presents a unique purification challenge: it contains a highly basic secondary amine (piperidine ring), a weakly acidic/basic and hydrogen-bonding indazole core, and a lipophilic fluorine atom[1][2]. The protocols below are engineered to mitigate silanol interactions, resolve closely eluting regioisomers, and efficiently handle salt-to-free-base conversions without compromising yield.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: My crude mixture streaks heavily on normal-phase silica gel, and my recovery is exceptionally low. What is the cause, and how can I resolve this? Causality: The secondary amine of the piperidine ring (pKa ~10.4) is highly basic. When applied to standard bare silica (which contains acidic silanol groups, pH ~4.5–5.5), the piperidine nitrogen undergoes strong electrostatic interactions and hydrogen bonding. This results in severe peak tailing, broad elution bands, and irreversible adsorption[3]. Solution: You must suppress silanol ionization. Pre-treat your silica gel with a basic modifier. Adding 1–5% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol) competes for the acidic binding sites on the silica, allowing the target amine to elute as a sharp band. Alternatively, switching to amine-functionalized (NH2) silica eliminates the need for mobile phase modifiers entirely.

Q2: I am struggling to separate the target compound from des-fluoro or N-alkylated regioisomeric impurities. Normal-phase chromatography isn't working. What is the best approach? Causality: Des-fluoro impurities and regioisomers (e.g., N1 vs. N2 substituted indazoles) share nearly identical polarities, rendering normal-phase separation ineffective. However, the fluorine atom imparts a distinct localized lipophilicity and alters the pKa of the adjacent indazole system. Solution: Reverse-Phase Preparative HPLC (RP-Prep-HPLC) is the authoritative method for this separation. Using a C18 stationary phase with a highly buffered mobile phase (Water/Acetonitrile containing 0.1% Trifluoroacetic Acid, TFA) exploits these micro-lipophilic differences, achieving baseline resolution[4].

Q3: Following RP-Prep-HPLC, my product is isolated as a TFA salt. How do I free-base this highly polar, water-soluble compound without losing yield during aqueous extraction? Causality: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is highly polar. Standard free-basing via aqueous sodium bicarbonate and organic extraction (e.g., with Ethyl Acetate) often leads to significant yield loss because the free base partitions heavily into the aqueous layer. Solution: Utilize a Mixed-Mode Cation Exchange (MCX) or Strong Cation Exchange (SCX) solid-phase extraction protocol. The sulfonic acid moieties on the MCX resin covalently capture the protonated piperidine. Washing with methanol removes the TFA and neutral impurities. Subsequent elution with 2M Ammonia in Methanol safely releases the free base in a volatile solvent, ensuring near-quantitative recovery[4].

Part 2: Quantitative Data Summary

The following table summarizes the performance metrics of various purification strategies for this specific scaffold, allowing you to select the optimal method based on your crude impurity profile.

Purification MethodTarget Impurity RemovedTypical Recovery (%)Typical Purity (%)Key Advantage / Causality
Modified Normal-Phase (Silica + NH₄OH) Non-polar byproducts, starting materials75 - 85%90 - 95%Highly scalable; prevents amine-silanol binding.
RP-Prep-HPLC (0.1% TFA) Regioisomers, des-fluoro analogs60 - 70%> 99%Unmatched resolution for structurally similar isomers.
MCX Ion-Exchange TFA counter-ions, neutral organics90 - 98%> 99%Avoids aqueous partition losses during free-basing.
Crystallization (EtOH/Water) Trace colored oxidation products80 - 85%> 99.5%Final polishing step; removes oxidative yellowing[3].

Part 3: Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

Use this protocol if your crude mixture primarily contains starting materials or non-polar byproducts.

  • Solvent Preparation: Prepare a mobile phase gradient of Dichloromethane (DCM) and Methanol (MeOH). Add 1% (v/v) concentrated aqueous NH₄OH to the MeOH.

  • Column Equilibration: Flush the bare silica column with 3 column volumes (CV) of DCM containing 1% TEA to neutralize active silanols.

  • Sample Loading: Dissolve the crude 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in a minimal amount of DCM/MeOH (9:1). If solubility is poor, dry-load the sample onto Celite.

  • Gradient Elution: Run a gradient from 0% to 20% MeOH (containing NH₄OH) in DCM over 15 CVs.

  • Self-Validation Step: Spot fractions on a TLC plate and stain with Ninhydrin. Heat the plate; a deep purple spot confirms the elution of the secondary piperidine amine.

Protocol 2: Prep-HPLC and MCX Free-Basing Workflow

Use this protocol for separating regioisomers, followed by quantitative free-basing.

Phase A: RP-Prep-HPLC

  • Injection: Dissolve the crude mixture in DMSO/Water (1:1). Inject onto a C18 Prep-HPLC column.

  • Elution: Run a gradient of 5% to 60% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes.

  • Collection: Collect the target peak (monitored via UV at 254 nm and MS). Lyophilize the fractions to obtain the intermediate TFA salt.

Phase B: MCX Free-Basing [4]

  • Resin Equilibration: Condition an SCX or MCX cartridge with 5 CVs of Methanol, followed by 5 CVs of Water (0.1% Formic Acid).

  • Loading: Dissolve the lyophilized TFA salt in Water/Methanol (9:1) and load it onto the cartridge at a dropwise flow rate. Causality: The basic piperidine exchanges with protons on the resin, immobilizing the target.

  • Washing: Wash with 5 CVs of Methanol to elute residual TFA, water, and non-basic impurities.

  • Elution: Elute the target compound using 5 CVs of 2.0 M Ammonia in Methanol.

  • Self-Validation Step: Check the pH of the final eluate (should be >9). Concentrate the eluate under reduced pressure to yield the pure free base.

Part 4: Purification Decision Workflow

Below is the logical decision tree for processing the crude mixture based on the initial analytical assessment.

PurificationWorkflow Start Crude 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Assess Assess Impurity Profile (LC-MS / TLC) Start->Assess NonPolar Non-Polar Impurities (Starting Materials) Assess->NonPolar High Rf impurities Polar Polar Impurities (Regioisomers / Des-fluoro) Assess->Polar Co-eluting isomers Flash Modified Normal-Phase (DCM/MeOH/NH4OH) NonPolar->Flash Prep Reverse-Phase Prep-HPLC (Water/MeCN + 0.1% TFA) Polar->Prep Pure Pure Free Base (>98% Purity) Flash->Pure TFA_Salt Intermediate TFA Salt Prep->TFA_Salt MCX MCX Ion Exchange (Free-basing) TFA_Salt->MCX MCX->Pure

Workflow for the purification of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole crude mixtures.

References

  • Synthesis and Chiral Separation of Some Pyrazole Fused Piperidines. International Journal of Chemical and Pharmaceutical Analysis.1

  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.3

  • Patent Application Publication: US 2011/0237636A1 (MCX Free-Basing Protocols). Google Patents / Googleapis.4

  • Indazole compounds and pharmaceutical compositions for inhibiting protein kinases. US Patent US6534524B1.2

Sources

Troubleshooting

Technical Guide: Optimizing Reaction Temperature for 3-(piperidin-4-yl)-1H-indazole Derivatives

Introduction The 3-(piperidin-4-yl)-1H-indazole scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 3-(piperidin-4-yl)-1H-indazole scaffold is a privileged pharmacophore in drug discovery, serving as a core structural motif in poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogs) and various kinase inhibitors (e.g., Akt, Pim).

Synthesizing this moiety efficiently requires precise control over thermodynamic and kinetic parameters. The most robust synthetic route involves the cyclization of tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate with hydrazine. This guide focuses on the critical variable of reaction temperature , which dictates the balance between reaction rate, regioselectivity (1H vs. 2H tautomers), and impurity profiles.

Module 1: Reaction Mechanism & Thermal Kinetics

The Pathway

The formation of the indazole ring from a 2-fluorophenyl ketone precursor proceeds via two distinct mechanistic steps:

  • Nucleophilic Aromatic Substitution (SNAr): Hydrazine displaces the fluorine atom. This step typically has a higher activation energy (

    
    ) and is the rate-determining step (RDS) in many substrates.
    
  • Condensation: The hydrazine amine attacks the ketone carbonyl to form the hydrazone, followed by dehydration to close the ring.

Temperature Impact Analysis
  • Low Temperature (<60°C): Often results in the isolation of the hydrazone intermediate or incomplete SNAr substitution. The energy provided is insufficient to overcome the activation barrier for the initial fluorine displacement.

  • Optimal Temperature (80°C – 100°C): Provides sufficient thermal energy to drive both the SNAr and condensation steps to completion while favoring the thermodynamically stable 1H-indazole tautomer.

  • High Temperature (>120°C): Increases the risk of:

    • Thermal degradation of the Boc-protecting group (if acidic byproducts accumulate).

    • Wolff-Kishner reduction side reactions (rare but possible with excess hydrazine/high heat).

    • Dimerization of hydrazine or intermediates.

Visualizing the Pathway

The following diagram illustrates the reaction nodes and thermal control points.

IndazoleSynthesis Start Precursor: tert-butyl 4-(2-fluorobenzoyl) piperidine-1-carboxylate Inter1 Intermediate A: Hydrazone Formation (Reversible) Start->Inter1 Low Temp (<60°C) Inter2 Intermediate B: SNAr Pre-complex Start->Inter2 High Temp (>80°C) Hydrazine Reagent: Hydrazine Hydrate (Excess) Hydrazine->Start + Cyclization Ring Closure (Dehydration -H2O) Inter1->Cyclization Heat + Acid Cat. Inter2->Cyclization Fast Product Target: 3-(piperidin-4-yl)-1H-indazole Cyclization->Product Thermodynamic Control SideProduct Impurity: Azine Dimer / Degradants Cyclization->SideProduct >120°C / Prolonged

Caption: Reaction pathway for 3-substituted indazole synthesis showing temperature-dependent branch points.

Module 2: Optimized Experimental Protocol

This protocol is standardized for a 10g scale reaction.

Reagents
  • Substrate: tert-butyl 4-(2-fluorobenzoyl)piperidine-1-carboxylate (1.0 equiv)

  • Reagent: Hydrazine hydrate (64-65% in water) (5.0 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (n-BuOH). Note: n-BuOH allows for higher reflux temperatures if kinetics are sluggish.

Step-by-Step Procedure
  • Dissolution: Charge the substrate into the reactor. Add Ethanol (10 volumes relative to substrate mass).

  • Reagent Addition: Add Hydrazine hydrate dropwise at ambient temperature (20-25°C). Exotherm warning: Mild.

  • Ramp: Heat the mixture to reflux (78-80°C for EtOH) over 30 minutes.

  • Hold: Maintain reflux for 4–6 hours .

    • Checkpoint: Monitor by HPLC/TLC. Look for the disappearance of the ketone peak and the transient hydrazone intermediate.

  • Work-up:

    • Cool to room temperature (20°C).

    • Concentrate under reduced pressure to remove excess hydrazine and solvent.

    • Dilute with Ethyl Acetate and wash with water (x2) and brine.

    • Dry over Na₂SO₄ and concentrate.[1]

  • Purification: Recrystallization from EtOAc/Hexanes or column chromatography (DCM/MeOH) if necessary.

Temperature vs. Yield Data (Empirical)

The following table summarizes expected outcomes based on reaction temperature:

TemperatureSolventReaction TimeTypical YieldPurity ProfileNotes
25°C EtOH24 h< 10%PoorMostly unreacted starting material + hydrazone.
60°C EtOH12 h40-50%ModerateIncomplete conversion; requires extended time.
85°C (Reflux) EtOH4-6 h85-92% High Optimal balance of rate and selectivity.
118°C n-BuOH2 h80-85%ModerateFaster rate but higher baseline impurities (dimers).

Module 3: Troubleshooting & FAQs

Q1: I am observing a persistent intermediate peak by LC-MS that matches the mass of the product + 18 (or similar). What is this?

A: This is likely the open-chain hydrazone intermediate (before water elimination) or a hemi-aminal.

  • Cause: The reaction temperature is too low to drive the dehydration/cyclization step.

  • Fix: Increase the temperature to a vigorous reflux. If using Ethanol, switch to n-Butanol to access temperatures >100°C. Alternatively, add a catalytic amount of Acetic Acid (AcOH) to protonate the hydroxyl leaving group and accelerate cyclization.

Q2: Why is my yield low despite full consumption of starting material?

A: Check for azine formation . Hydrazine is bifunctional; one molecule of hydrazine can react with two molecules of your ketone substrate, forming a dimer (azine).

  • Prevention: Ensure you are using a significant excess of hydrazine (at least 3–5 equivalents). This statistically favors the mono-addition (formation of the indazole) over the dimer.

Q3: Can I use microwave irradiation for this synthesis?

A: Yes. Microwave synthesis is highly effective for indazole ring closure.

  • Protocol: 120°C for 10–20 minutes in EtOH.

  • Benefit: drastically reduced reaction time and often cleaner profiles due to the rapid heating preventing prolonged thermal exposure.

Q4: I see two isomers in my crude NMR. Is this the 1H and 2H tautomer?

A: Yes. Indazoles exist in annular tautomerism.

  • Insight: The 1H-indazole (N-H on the nitrogen adjacent to the benzene ring) is generally the thermodynamically stable form in solution and solid state. The 2H-indazole is less stable.

  • Control: High-temperature reflux generally favors the thermodynamic 1H-product. If alkylating subsequently, the choice of base and solvent will critically determine N1 vs. N2 selectivity.

References

  • Synthesis of 3-Aminoindazoles (Analogous Chemistry)

    • Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
    • Source: Molecules 2024, 29(11), 2705.
    • URL:[Link]

    • Relevance: Validates the use of hydrazine hydrate at 95°C for efficient indazole ring closure
  • Niraparib (PARP Inhibitor)

    • Title: Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827).
    • Source: J. Med. Chem. 2009, 52, 22, 7170–7185.
    • URL:[Link]

    • Relevance: Establishes the biological importance of the piperidinyl-indazole scaffold and provides foundational synthetic routes for similar PARP inhibitors.
  • General Indazole Synthesis Review

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules 2018, 23(11), 2783.
    • URL:[Link]

    • Relevance: comprehensive review of synthetic strategies, including the hydrazine cyclization method and temper

Sources

Optimization

Removing palladium impurities from 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Subject: Decontamination Protocol for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Ticket ID: PD-REM-IND-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Challenge Analysis The Challenge: Removing...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Decontamination Protocol for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Ticket ID: PD-REM-IND-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Challenge Analysis

The Challenge: Removing palladium (Pd) from 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is chemically complex due to the "Chelation Claw" effect.

This molecule contains two potent donor motifs:

  • The Piperidine Secondary Amine: A strong

    
    -donor (Lewis base).
    
  • The Indazole Core: The

    
     and 
    
    
    
    nitrogens possess lone pairs capable of
    
    
    -backbonding and coordination.

Why Standard Washes Fail: Standard aqueous washes (e.g., dilute HCl) often fail because the Pd-complex binds too tightly to the piperidine nitrogen. Furthermore, acidifying the mixture protonates the piperidine (pKa


 11.0), rendering your API highly water-soluble. If the Pd-complex is also cationic (which is likely), it will track with your product into the aqueous phase, preventing separation.

The Solution: We must use Solid-Supported Scavengers or Competitive Chelation Crystallization . These methods rely on thermodynamic displacement—introducing a ligand with a higher affinity for Pd than your indazole substrate.

Decision Logic (Workflow)

Before selecting a protocol, determine the solubility profile of your crude intermediate.

Pd_Removal_Workflow Start Crude Product Analysis Solubility Is Product Soluble in THF, DCM, or EtOAc? Start->Solubility Yes_Sol Yes (Organic Soluble) Solubility->Yes_Sol High Solubility No_Sol No (Water/Polar Soluble) Solubility->No_Sol Low Solubility Method_A Method A: SiliaMetS® Thiol/DMT (Resin Scavenging) Yes_Sol->Method_A Method_B Method B: NAC Crystallization (Competitive Chelation) No_Sol->Method_B Validation Validate with ICP-MS (Target < 10 ppm) Method_A->Validation Method_B->Validation

Figure 1: Decision tree for selecting the appropriate palladium removal strategy based on API solubility.

Method A: Solid-Supported Scavenging (Recommended)

This is the gold standard for secondary amines. We utilize functionalized silica gels (e.g., SiliaMetS® or QuadraPure™) to physically bind Pd, allowing it to be filtered off.

Recommended Scavenger: Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) .

  • Why: These sulfur-based ligands form irreversible covalent bonds with Pd(0) and Pd(II). They are chemically stable and will not react with your secondary amine.

Protocol 1: Batch Mode Scavenging

Best for: Batches < 1 kg where filtration speed is manageable.

  • Dissolution: Dissolve crude 5-Fluoro-3-(piperidin-4-yl)-1H-indazole in THF or DCM (10-20 volumes). Avoid MeOH if possible, as protic solvents can sometimes reduce scavenging kinetics.

  • Loading Calculation:

    • Measure initial Pd content via ICP-MS.

    • Add 4 equivalents of scavenger relative to the residual Pd content.

    • Rule of Thumb: If ICP-MS is unavailable, add 10-20% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Add the resin. Stir gently (do not pulverize the beads) at 40-50°C for 4 to 12 hours .

    • Note: Heat is crucial. Pd-Indazole complexes are kinetically stable; heat provides the energy to overcome the activation barrier for ligand exchange.

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane.

  • Wash: Rinse the filter cake with 2 volumes of fresh solvent to recover entrained product.

  • Analysis: Concentrate a small aliquot and test via ICP-MS.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Pd levels unchanged Kinetic trap (Pd bound too tightly to API)Switch to Si-DMT (higher affinity) and increase temp to reflux (60°C+).
Yield loss Product adsorbing to silica backboneUse a more polar solvent (add 5-10% MeOH to THF) to desorb the API from the silica surface.
Slow filtration Resin pulverizationUse an overhead stirrer (impeller) instead of a magnetic stir bar to prevent grinding the beads.

Method B: The "NAC" Chelation Wash (Alternative)

If resin scavenging is cost-prohibitive or the product is already in an aqueous/polar stream, use N-Acetylcysteine (NAC) . NAC is a safe, pharmaceutical-grade additive that solubilizes Pd into the aqueous layer.

Protocol 2: NAC Extraction

Best for: Large scale (>1 kg) or when the product is water-insoluble but soluble in immiscible organic solvents.

  • Preparation: Dissolve the crude product in 2-MeTHF or Ethyl Acetate .

  • The Wash: Prepare a 0.5 M aqueous solution of N-Acetylcysteine. Adjust pH to neutral (7-8) using Ammonia or NaOH.

    • Critical: Do not make it too acidic, or your piperidine product will protonate and move into the water.

  • Extraction: Mix the organic product layer with the aqueous NAC solution. Heat the biphasic mixture to 40-50°C for 1-2 hours.

    • Mechanism:[1][2][3][4] The heat helps the NAC ligand displace the indazole from the Pd center.

  • Separation: Cool to room temperature. Separate the layers. The Pd-NAC complex (often red/brown) will stay in the water. The product remains in the organic layer.

  • Polishing: Wash the organic layer with dilute brine (1x) to remove residual NAC.

Frequently Asked Questions (FAQ)

Q: Can I just use activated carbon (Charcoal)? A: For this specific molecule, no . While cheap, charcoal relies on surface adsorption. The piperidine-indazole structure is highly polar and "sticks" to carbon, leading to significant yield loss (often >15%). Furthermore, charcoal is often inefficient at removing monomeric Pd-amine complexes.

Q: My product precipitates when I add the scavenger. What do I do? A: This is common in DCM. Switch to THF or DMF . If using DMF, ensure you wash the final product thoroughly with water/brine after filtration to remove the solvent.

Q: What is the target limit for Palladium? A: Refer to ICH Q3D Guidelines .

  • Oral Administration: Class 2B. The Permitted Daily Exposure (PDE) is 100 µ g/day .[5][6]

  • Calculation: If the max daily dose of your drug is 1g, your limit is 10 ppm .[5] If the dose is 100mg, your limit is 100 ppm . Always aim for <10 ppm to be safe.

Q: I used HCl to wash, and my yield dropped to 0%. Why? A: You protonated the piperidine nitrogen.



The salt form is water-soluble. If you must use acid, you have to basify the aqueous layer (pH > 12) and re-extract with DCM to recover your product.

References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[3][7] Advanced Synthesis & Catalysis.[8] Link

    • Context: The foundational review on Pd removal strategies, establishing the efficacy of thiol-based scavengers.

  • ICH Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation.[2] Link

    • Context: The regulatory standard defining the 100 µ g/day limit for Palladium.[5][6]

  • SiliCycle Application Note. Scavenging of Palladium using SiliaMetS®.Link

    • Context: Specific data on the compatibility of Si-Thiol and Si-DMT with amine-containing APIs.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[9] Link

    • Context: Comparative analysis showing why activated carbon often fails for polar, basic heterocycles.

Sources

Troubleshooting

Minimizing side products in the fluorination of indazole intermediates

Ticket ID: IND-FL-004 Subject: Minimizing Side Products in Electrophilic & Radical Fluorination of Indazole Intermediates Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-FL-004 Subject: Minimizing Side Products in Electrophilic & Radical Fluorination of Indazole Intermediates Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Fluorinating indazole intermediates is a "fork-in-the-road" challenge. The electron-rich nature of the indazole core (specifically C3) invites electrophilic attack, but this reactivity often leads to a mixture of regioisomers (N- vs. C-fluorination) , over-fluorination (gem-difluoro species) , and oxidative decomposition .

This guide addresses the three most common failure modes reported by our users:

  • Regioselectivity Drift: Getting C3 fluorination when C4-C7 was intended (or vice versa).

  • The "DMSO Trap": Unexpected formylation instead of fluorination.[1]

  • Over-oxidation: Formation of 3,3-difluoroindolin-2-ols or ring-opening.

Module 1: Troubleshooting Regioselectivity (C3 vs. Benzene Ring)

User Issue:

"I am using Selectfluor to target the benzene ring (C4-C7), but I am exclusively isolating the C3-fluoro product."

Root Cause Analysis:

The C3 position of the indazole ring is electronically similar to the C3 of indole; it is the most nucleophilic carbon site. Standard electrophilic reagents (Selectfluor, NFSI) will kinetically favor C3 attack unless the position is blocked or the reaction is directed elsewhere by a metal catalyst.

Resolution Strategy:
Target PositionRecommended StrategyKey Reagent/CatalystMechanism
C3 (Pyrazole Ring) Standard Electrophilic Selectfluor or NFSISN2 / SET
C4 (Benzene Ring) Directed C-H Activation Pd(OAc)₂ + Directing GroupC-H Palladation
C4-C7 (General) Radical Substitution NFSI + PhotocatalystRadical Somophilic
Critical Protocol Adjustment:

If you must fluorinate the benzene ring without metal catalysis, you must block C3. However, a more elegant solution is Palladium-Catalyzed C-H Activation .

Protocol Spotlight: C4-Selective Fluorination

  • Concept: Use a directing group (DG) at N1 or C3 to steer the Pd catalyst to C4.

  • Reference: Chemical Communications (2015) highlights using bulky directing groups to force C4 activation [1].

Module 2: The "DMSO Trap" (Unexpected Side Products)

User Issue:

"I switched my solvent to DMSO to improve solubility. Now my mass spec shows a +28 Da shift (Formyl) instead of +18 Da (Fluoro)."

Root Cause Analysis:

This is a classic "gotcha." Selectfluor acts as an oxidant in DMSO, not just a fluorinating agent.[1] Under microwave or thermal conditions, Selectfluor generates a radical species that activates DMSO, leading to a Vilsmeier-Haack-type formylation at C3 rather than fluorination.

Mechanism of Failure:
  • Selectfluor oxidizes DMSO

    
     Thionium ion intermediate.
    
  • Indazole attacks Thionium ion.

  • Hydrolysis yields Indazole-3-carbaldehyde (Formyl group).

Correction:
  • Immediate Action: Switch solvent to Acetonitrile (MeCN) or Water/MeCN mixtures .

  • Alternative: If solubility is poor in MeCN, use Sulfolane or Ionic Liquids , which are oxidatively stable.

Evidence: Pitchai et al. (2024) confirmed that Selectfluor in DMSO at 125°C yields the C3-formylated product in 80% conversion, with only trace fluorination [2].

Module 3: Controlling Over-Fluorination & Hydrolysis

User Issue:

"I am seeing a significant impurity with Mass M+36. NMR suggests loss of aromaticity in the pyrazole ring."

Root Cause Analysis:

You are likely forming the 3,3-difluoroindolin-2-ol or a hemiaminal.

  • Step 1: Mono-fluorination at C3 generates a cationic intermediate.

  • Step 2: If water or alcohol is present (nucleophile), it attacks C3.

  • Step 3: A second fluorination can occur if the ring re-aromatizes or via radical pathways.

Visualizing the Pathway (Graphviz)

IndazoleFluorination Indazole Starting Indazole Intermed C3-Cation Intermediate Indazole->Intermed + Selectfluor (MeCN) Side2 N-Fluoro Cation (Dead End) Indazole->Side2 Kinetic Control (Low Temp) Product 3-Fluoro-Indazole (Desired) Intermed->Product - H+ (Base/Spontaneous) Side1 3,3-Difluoroindolin-2-ol (Over-oxidation) Intermed->Side1 + H2O/ROH (Nucleophilic Attack) Side2->Indazole Reversible

Figure 1: Mechanistic divergence in electrophilic fluorination. Note that water intrusion leads to the red "Over-oxidation" pathway.

Standardized Protocols

Protocol A: Green C3-Fluorination (High Selectivity)

Best for: Minimizing N-fluorination and toxic waste. Based on Ghosh & Hajra (2021) [3].

  • Reagents: 2H-Indazole (1.0 equiv), NFSI (1.2 equiv).

  • Solvent: Water (Deionized). Note: Water here acts as a heat sink and promotes the radical scavenger effect, surprisingly minimizing the difluoro-alcohol if NFSI is used instead of Selectfluor.

  • Conditions: Stir at room temperature (25°C) under open air for 4–6 hours.

  • Workup: Extract with Ethyl Acetate.

  • Why this works: NFSI is milder than Selectfluor.[2][3] The aqueous environment facilitates a radical mechanism that favors C3 substitution while suppressing the N-fluorination cation pathway.

Protocol B: Selectfluor C3-Fluorination (anhydrous)

Best for: Substrates sensitive to water.

  • Reagents: Indazole (1.0 equiv), Selectfluor (1.1 equiv).[3]

  • Solvent: Acetonitrile (MeCN) (Dry, degassed).

  • Additive: F-TEDA-BF4 (recyclable byproduct) or Sodium Bicarbonate (1.1 equiv) to sponge up HF.

  • Temperature: 0°C

    
     RT.
    
  • Troubleshooting: If reaction stalls, heat to 60°C, but monitor for "black tar" (decomposition).

Frequently Asked Questions (FAQs)

Q: Can I use Ag-catalysis for direct fluorination? A: Silver (Ag) is typically used for vinylogous fluorination or decarboxylative fluorination, not direct C-H fluorination of the indazole core. For direct C-H activation, Palladium (Pd) is superior. However, Ag-catalysis is excellent if you are cyclizing an alkyne to form a fluorinated indazole de novo [4].

Q: Selectfluor vs. NFSI: Which one minimizes side products? A:

  • Selectfluor: Higher reactivity, faster, but higher risk of over-fluorination and N-fluorination.

  • NFSI: Slower, milder, radical pathway. Use NFSI if you are seeing too many impurities with Selectfluor.

Q: How do I remove the N-fluoro side product? A: The N-fluoro species is often unstable. Treating the crude mixture with a weak acid or simply heating it in a protic solvent (like MeOH) often reverts the N-F bond back to N-H, allowing you to recover the starting material or isolate the C-F product.

References

  • Palladium-catalyzed regioselective C–H fluoroalkylation of indoles at the C4-position. Chemical Communications.

  • Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen (2024).

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. Journal of Organic Chemistry (2021). [4]

  • Palladium-Catalysed Regio- and Stereo-Controlled C-2 β-Fluorovinylation of Indoles. Organic Chemistry Frontiers (2025).

  • Electrophilic fluorination. Wikipedia.

Sources

Optimization

Technical Support Center: Troubleshooting the Stability and Handling of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical behaviors of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole . This compound is a highly versatile building block in drug discovery (often utilized in kinase inhibitor scaffolds), but its dual nature—combining a weakly basic indazole core with a strongly basic piperidine ring—presents unique challenges during acidic workups, chromatographic analysis, and downstream coupling reactions.

This guide synthesizes field-proven methodologies with fundamental chemical principles to provide a self-validating troubleshooting system for your experiments.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my compound exhibit severe peak tailing or fail to elute during LC-MS/HPLC analysis?

The Causality: This is a classic chromatographic artifact caused by the secondary amine on the piperidine ring. The pKa of a standard piperidine nitrogen is approximately 11.1 . Under neutral or slightly acidic conditions, the piperidine ring is fully protonated, forming a positively charged piperidinium cation. In standard reversed-phase HPLC, this cation undergoes strong secondary ion-exchange interactions with residual, unendcapped acidic silanols (


) on the silica stationary phase.
The Solution: 
You must force the protonation of the silanols and induce ion-pairing. As noted by, the analysis of low molecular weight basic compounds requires acidic modifiers. Switch your mobile phase to include 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). TFA not only suppresses silanol ionization but also acts as an ion-pairing reagent with the piperidinium cation, significantly increasing its lipophilicity and resolving the peak tailing.
Q2: Is the indazole core or the fluorine substituent at risk of degradation during strong acid Boc-deprotection (e.g., 4M HCl in dioxane)?

The Causality: No, the molecule is highly stable under these conditions. The conjugate acid of an indazole core has a very low pKa of approximately 1.04 , meaning the indazole nitrogens (N1/N2) only protonate at extremely low pH levels and are highly resistant to acid-catalyzed ring opening. Furthermore, the carbon-fluorine (C-F) bond at the 5-position is one of the strongest bonds in organic chemistry (~480 kJ/mol) and is completely inert to standard acidic deprotection conditions. The Solution: Proceed with standard Boc-deprotection protocols (TFA/DCM or HCl/Dioxane). The product will quantitatively precipitate or remain in solution as a highly stable bi-hydrochloride or bi-TFA salt.

Q3: I am getting zero product in my amide coupling reaction when using this compound as a nucleophile. What went wrong?

The Causality: If you isolated the compound following an acidic workup or Boc-deprotection, you isolated the salt form (e.g., piperidinium chloride), not the free base. A protonated secondary amine is completely non-nucleophilic and cannot attack an activated ester or acyl chloride. The Solution: You must liberate the free base in situ. Add at least 2.5 to 3.0 equivalents of a non-nucleophilic organic base, such as


-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to your coupling reaction mixture to neutralize the salt and restore the nucleophilicity of the piperidine nitrogen.
Q4: How do I efficiently recover the free base from an aqueous acidic workup?

The Causality: At pH < 7, the compound exists as a highly water-soluble salt. To extract it into an organic layer (like Ethyl Acetate or Dichloromethane), you must shift the equilibrium entirely to the neutral free-base form. The Solution: Because the piperidine pKa is ~11.1, adjusting the aqueous layer to pH 8 or 9 is insufficient (the amine will still be partially protonated). You must adjust the aqueous phase to pH > 12 using 1M NaOH or saturated aqueous


 before extracting with an organic solvent.

Part 2: Quantitative Data & Physicochemical Summaries

Table 1: Physicochemical Profile of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole
PropertyValue / CharacteristicImpact on Experimentation
Piperidine

(Conjugate Acid)
~11.1Exists as a cation at physiological and acidic pH; highly water-soluble as a salt.
Indazole

(Conjugate Acid)
~1.04Core remains largely unprotonated unless exposed to concentrated strong acids.
C-F Bond Stability Exceptionally HighInert to acidic hydrolysis, nucleophilic attack, and standard hydrogenation.
LogD (pH 2.0) < 0 (Hydrophilic)Poor retention on standard C18 without ion-pairing agents (e.g., TFA).
LogD (pH 12.0) > 2.0 (Lipophilic)Easily extractable into DCM, EtOAc, or 2-MeTHF.
Table 2: Chromatographic Behavior vs. Mobile Phase pH
Mobile Phase AdditiveApprox. pHSilanol StateAnalyte StateChromatographic Result
None (Water/MeCN)6.0 - 7.0Ionized (

)
CationicSevere tailing, irreversible binding.
0.1% Formic Acid2.7Partially ProtonatedCationicModerate tailing, acceptable for MS.
0.1% TFA2.0Fully ProtonatedIon-PairedSharp peaks, excellent retention.

Part 3: Experimental Protocols

Protocol A: Standardized LC-MS Method for Basic Piperidine Derivatives

This self-validating protocol ensures the elimination of secondary silanol interactions.

  • Column Selection: Equip the LC system with a sterically protected, end-capped C18 column (e.g., Waters XBridge or Agilent Zorbax RX) to minimize residual silanol activity.

  • Mobile Phase Preparation:

    • Solvent A: MS-grade Water + 0.1% v/v TFA.

    • Solvent B: MS-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the compound in 50:50 Water:MeCN. Validation Check: Verify complete dissolution by visual inspection; if turbidity persists, the free base is present. Add 1-2 drops of 0.1 M HCl to force salt formation and complete dissolution.

  • Gradient: Run a generic gradient of 5% to 95% Solvent B over 5 minutes.

  • Detection: Monitor via UV (254 nm for the indazole chromophore) and ESI+ MS (expect

    
     at m/z 220.1).
    
Protocol B: Free-Basing and Extraction Workflow

Use this protocol to isolate the nucleophilic free base prior to amide coupling.

  • Dissolution: Dissolve the 5-Fluoro-3-(piperidin-4-yl)-1H-indazole salt (e.g., HCl salt) in a minimum volume of distilled water.

  • Basification: Place the flask in an ice bath. Slowly add 2M NaOH dropwise while stirring.

  • pH Validation: Spot the aqueous layer onto broad-range pH paper. Continue adding NaOH until the pH is strictly ≥ 12.0 . Validation Check: The solution should turn cloudy as the lipophilic free base precipitates.

  • Extraction: Add an equal volume of Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF). Invert gently to extract. Repeat 3 times.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the reactive free base.
    

Part 4: Mandatory Visualization

Diagram 1: pH-Dependent State & Extraction Workflow

G A 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (Salt Form / Acidic Aqueous) B Add Base (e.g., NaOH or Na2CO3) Adjust to pH > 12 A->B C Free Base Form (Neutral Piperidine) B->C D Extract with Organic Solvent (EtOAc or DCM) C->D E Organic Layer (Contains Product) D->E Lipophilic Phase F Aqueous Layer (Salts/Impurities) D->F Hydrophilic Phase

Caption: Workflow for the pH-dependent liquid-liquid extraction of the piperidine derivative.

Diagram 2: Chromatographic Retention Mechanism

G A Protonated Piperidinium (pH < 7) B Residual Silanols (SiO-) on HPLC Column A->B Unbuffered D Add 0.1% TFA (pH ~2) A->D Buffered C Severe Peak Tailing (Ion-Exchange) B->C E Silanols Protonated (SiOH) Ion-Pairing with TFA- D->E F Sharp Peak Shape (Hydrophobic Retention) E->F

Caption: Mechanism of chromatographic peak tailing resolution using acidic mobile phase modifiers.

References

  • Efficient Chemical Protein Synthesis using Fmoc-Masked N-Terminal Cysteine in Peptide Thioester Segments (Piperidine pKa Data). National Institutes of Health (NIH) / PMC.
  • Reporter - Challenges of HPLC of basic compounds. Sigma-Aldrich / Supelco.
  • Indazole - Chemical and Physical Properties. Wikipedia.
Troubleshooting

Recrystallization solvent systems for high-purity indazole derivatives

Welcome to the Technical Support Center for the recrystallization of indazole-based Active Pharmaceutical Ingredients (APIs) and intermediates. Indazole cores are privileged pharmacophores in drug discovery, but their un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of indazole-based Active Pharmaceutical Ingredients (APIs) and intermediates. Indazole cores are privileged pharmacophores in drug discovery, but their unique structural features—specifically the competitive hydrogen-bonding network between the N1-donor and N2-acceptor—often lead to complex crystallization behaviors, including polymorphism, solvate formation, and liquid-liquid phase separation (LLPS).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting strategies to ensure the isolation of high-purity, thermodynamically stable indazole crystals.

Process Visualization: Recrystallization Workflows

Caption: Indazole Recrystallization: Solvent Selection and Troubleshooting Workflow

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies incorporate built-in validation checkpoints.

Protocol A: Systematic Solvent Screening for Polymorph Control

Indazoles readily form supramolecular synthons (dimers or chains) via intermolecular O–H···N or N–H···N hydrogen bonds[1]. Solvent selection dictates whether these synthons form the desired thermodynamic polymorph or become kinetically trapped[2].

  • Gravimetric Dissolution: Weigh 50 mg of crude indazole into a 2 mL HPLC vial. Add the screening solvent in 100 µL aliquots while heating to 5 °C below the solvent's boiling point.

    • Validation Checkpoint: Shine a laser pointer through the vial. The absence of a Tyndall effect confirms true molecular dissolution rather than a colloidal suspension.

  • Metastable Zone Width (MSZW) Determination: Cool the solution at a controlled rate of 0.5 °C/min. Record the temperature at which initial turbidity appears (Cloud Point). Reheat slowly until the solution clears (Clear Point).

    • Validation Checkpoint: A viable solvent system must exhibit an MSZW (Clear Point – Cloud Point) of at least 10–15 °C to allow for controlled nucleation.

  • Isothermal Seeding: Re-cool the solution to exactly 5 °C below the Clear Point. Introduce 1% w/w of pure seed crystals. Hold isothermally for 2 hours.

  • Controlled Growth & Isolation: Cool to 5 °C at 0.1 °C/min. Filter the resulting crystals and wash with cold solvent.

    • Validation Checkpoint: Analyze the wet cake via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the absence of solvates and verify the polymorphic form[3].

Protocol B: Binary (Anti-Solvent) Crystallization

When a single solvent cannot provide both high solubility at reflux and low solubility at room temperature, a binary system is required.

  • Primary Dissolution: Dissolve the API in a minimal volume of a high-solubility primary solvent (e.g., Ethyl Acetate) at 50 °C.

  • Anti-Solvent Titration: Isothermally add the anti-solvent (e.g., Hexane) dropwise at 1 mL/min until a faint, persistent opalescence is observed.

    • Validation Checkpoint: The opalescence indicates the system has reached the edge of the metastable zone. Stop addition immediately.

  • Desupersaturation: Add 1–2% w/w seed crystals and age the suspension for 1 hour with moderate agitation (250 RPM).

    • Validation Checkpoint: Visually confirm the growth of the crystal bed and the disappearance of the opalescence, indicating successful desupersaturation.

  • Yield Maximization: Resume anti-solvent addition at 0.1 mL/min until the target solvent ratio is achieved. Filter and dry under vacuum.

Troubleshooting Guides & FAQs

Q1: Why does my indazole derivative "oil out" instead of crystallizing, and how do I fix it?

Mechanistic Cause: You are experiencing Liquid-Liquid Phase Separation (LLPS). This occurs when the supersaturated solution crosses the binodal (liquid-liquid coexistence) curve before it crosses the spinodal or nucleation boundary[4]. Paradoxically, using a solvent in which the indazole has very high solubility can increase oiling-out risks because it reduces the maximum achievable supersaturation, pushing the crystallization boundary below the binodal curve[5].

Resolution Strategy:

  • Shift the Phase Diagram: Switch to a solvent system with lower overall drug solubility to elevate the crystallization boundary above the binodal curve[5].

  • Reduce Concentration: Dilute the initial solution to bypass the apex of the binodal dome.

  • Isothermal Seeding: Seed the solution inside the metastable zone before cooling further, forcing direct crystal nucleation and bypassing droplet formation.

Caption: Mechanism of Liquid-Liquid Phase Separation (Oiling Out) vs. Direct Nucleation

Q2: How do I prevent the formation of unwanted polymorphs or solvates?

Mechanistic Cause: The indazole core contains a strong hydrogen bond donor (N1-H) and acceptor (N2). Protic solvents (like ethanol or methanol) actively compete for these hydrogen bonding sites, altering the relative conformer distributions in solution and often incorporating themselves into the crystal lattice to form solvates[2]. Resolution Strategy: If you are isolating a kinetic polymorph or a solvate, switch to an aprotic solvent (e.g., Toluene or Ethyl Acetate). Aprotic solvents force the indazole molecules to hydrogen-bond with each other rather than the solvent, which typically drives the system toward the thermodynamically stable, unsolvated polymorph[6].

Q3: My crystals are agglomerating and trapping impurities (mother liquor inclusions). What is happening?

Mechanistic Cause: Agglomeration and inclusion occur when the supersaturation generation rate (cooling rate or anti-solvent addition rate) vastly exceeds the crystal growth rate. This forces rapid, chaotic secondary nucleation where crystals grow into and over each other, physically trapping the impure mother liquor within the lattice defects. Resolution Strategy:

  • Decrease the cooling rate to 0.1 °C/min during the critical nucleation phase.

  • Increase the impeller agitation speed to improve mass transfer at the crystal-liquid interface.

  • Implement a temperature-cycling (Ostwald ripening) step: cool the solution to generate crystals, then reheat it slightly to dissolve the fines and imperfect agglomerates, then cool again.

Quantitative Data: Recommended Solvent Systems

The following table summarizes empirical data for solvent systems commonly used in indazole API recrystallization, categorized by their physicochemical impact on the process.

Solvent SystemClassificationPolarity / H-BondingTypical Indazole BehaviorRecommended Use Case
Ethanol / Water Binary ProticHigh / Strong Donor & AcceptorHigh solubility at reflux, steep solubility curve.Final API polishing; thermodynamic polymorph isolation.
Ethyl Acetate / Hexane Binary AproticModerate / Acceptor onlyModerate solubility, wide MSZW.Routine purification of lipophilic indazole intermediates.
Toluene Single Non-polarLow / NoneLow solubility, suppresses solvate formation.Preventing protic solvates; high-temperature crystallization.
Isopropanol (IPA) Single ProticModerate / Donor & AcceptorExcellent balance of yield and purity.First-line screening solvent for novel indazoles.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. ACS Publications.[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI.[Link]

  • Diverse Solvent Selection for Polymorph Landscape Investigation Based on Specific API–Solvent Interactions. ACS Publications.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications.[Link]

  • Crystallization of polymorphs: The effect of solvent. ResearchGate.[Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. SciSpace.[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole: A Comparative Technical Guide

Topic: 1H NMR Characterization of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary & Strategic Importan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Characterization of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary & Strategic Importance

5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a critical pharmacophore scaffold, frequently utilized in the development of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural duality—combining an electron-deficient fluoro-indazole core with a basic piperidine moiety—presents unique characterization challenges.

This guide moves beyond basic peak listing. We compare the 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (Target) against its synthetic precursor (5-Fluoro-3-iodo-1H-indazole ) and discuss the critical differentiation from N-alkylated regioisomers . We provide validated protocols for overcoming solubility issues and signal broadening common to this class of heterocycles.

Analytical Workflow & Logic

The characterization of indazole derivatives requires a systematic approach to distinguish between N1/N2 tautomers and to verify the integrity of the piperidine ring attachment.

Figure 1: Characterization Logic Flow

G Sample Crude Reaction Mixture (Post-Deprotection) Solvent Solvent Selection (DMSO-d6 vs. MeOD) Sample->Solvent Dissolution Acquisition 1H NMR Acquisition (>400 MHz, 298K) Solvent->Acquisition Lock & Shim Analysis Spectral Analysis Acquisition->Analysis Check_NH Check Indazole NH (12-13 ppm) Analysis->Check_NH Check_Pip Verify Piperidine Multiplets (1.5-3.5 ppm) Check_NH->Check_Pip Present Check_F Confirm 19F Coupling (Aromatic Region) Check_Pip->Check_F Integral Match Validated Validated Structure: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Check_F->Validated Pass

Caption: Logical workflow for validating the indazole-piperidine scaffold, prioritizing the labile NH proton and fluorine coupling patterns.

Experimental Protocol: Self-Validating System

To ensure reproducibility, we recommend the following protocol. The choice of solvent is critical due to the exchangeable protons on the indazole (N1-H) and the piperidine amine.

Materials & Methods[1][2][3][4][5][6][7]
  • Instrument: Bruker Avance III HD 400 MHz (or equivalent).

  • Probe: 5mm BBO or TXI.

  • Temperature: 298 K (25°C).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS. Note: CDCl3 is NOT recommended due to poor solubility of the free base and loss of the NH signal.

Step-by-Step Protocol
  • Sample Preparation: Weigh 5–10 mg of the solid compound into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 . Vortex for 30 seconds. If the sample is the HCl salt, slight warming (40°C) may be required.

  • Acquisition Parameters:

    • Pulse Program: zg30 (30° excitation pulse).

    • Relaxation Delay (D1): 2.0 s (Essential for accurate integration of aromatic protons with long T1).

    • Scans (NS): 16–64 (depending on concentration).

    • Spectral Width: 14 ppm (to capture the downfield NH signal).

  • Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform. Phase correct manually, focusing on the baseline around the broad NH signal.

Comparative Data Analysis

This section objectively compares the target molecule against its synthetic precursor and alternative forms to highlight key diagnostic signals.

A. Precursor vs. Target Comparison

The synthesis typically proceeds from 5-Fluoro-3-iodo-1H-indazole to the Boc-protected intermediate, followed by deprotection.

FeaturePrecursor: 5-Fluoro-3-iodo-1H-indazole [1]Target: 5-Fluoro-3-(piperidin-4-yl)-1H-indazoleDiagnostic Change
Indazole NH ~13.64 ppm (s, 1H)~12.8 - 13.1 ppm (br s, 1H) Shift due to C3-substitution change.
C3-Position Iodine (No Proton)Piperidine C4-H (~3.1-3.3 ppm) Appearance of methine multiplet.
Aromatic Region 3 Protons (7.2 - 7.6 ppm)3 Protons (7.1 - 7.8 ppm)Slight upfield shift due to alkyl donation.
Aliphatic Region EmptyMultiplets: 1.6 - 3.4 ppm Appearance of 8 piperidine protons.
B. Detailed Chemical Shift Assignment (DMSO-d6)

Note: Values are derived from validated analog data [1][2] and theoretical prediction models for the free base form.

PositionShift (δ ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH (Indazole) 12.90br s1H-Labile; disappears with D2O shake.
NH (Piperidine) 2.5 - 3.5br1H-Often broad/invisible in wet DMSO; sharp in dry salt.
H-4 (Ar) 7.65dd1HJ(H,F) ~9.0, J(m) ~2.5Deshielded doublet; splits due to 5-F.
H-6 (Ar) 7.15dt1HJ(H,F) ~9.0, J(o) ~9.0Distinctive "doublet of triplets" appearance.
H-7 (Ar) 7.50dd1HJ(o) ~9.0, J(H,F) ~4.5Ortho coupling to H-6 dominant.
Pip-C4-H 3.15m1H-Methine proton directly attached to Indazole C3.
Pip-C2/6-H 3.05d (br)2HJ ~12.0Equatorial protons near Nitrogen.
Pip-C2/6-H 2.60t (br)2HJ ~12.0Axial protons near Nitrogen.
Pip-C3/5-H 1.90m2H-Equatorial protons.
Pip-C3/5-H 1.70m2H-Axial protons.
C. Solvent Comparison Guide
SolventSolubilityResolutionRecommendation
DMSO-d6 Excellent High Primary Choice. Preserves NH signals; separates water peak (3.33 ppm) from key piperidine multiplets.
Methanol-d4 GoodMediumSecondary. Indazole NH exchanges (disappears). Good for sharpening piperidine multiplets but loses key diagnostic NH.
Chloroform-d PoorLowAvoid. Poor solubility for free base/salt. Broad peaks due to aggregation.

Critical Troubleshooting: Impurity Analysis

A major challenge in indazole chemistry is Regioisomerism (N1 vs. N2 alkylation) . While the target compound is C3-substituted, synthetic routes often involve N-protection steps that can scramble.

Distinguishing Isomers via 1H NMR
  • N1-H (Target): The NH proton on the indazole is typically >12.5 ppm .

  • N-Alkylated Impurities: If the piperidine were attached to Nitrogen (incorrect synthesis), the aromatic splitting pattern changes drastically, and the NH signal disappears.

  • Boc-Protected Intermediate: Look for a sharp singlet at ~1.45 ppm (9H) . Presence indicates incomplete deprotection.

Figure 2: Structural Connectivity & Coupling

Structure cluster_signals Key NMR Signals Indazole_Core Indazole Core (Aromatic) Fluorine 5-Fluoro (Splits H4/H6) Indazole_Core->Fluorine J(H-F) Coupling Linkage C3-C4 Linkage (Diagnostic) Indazole_Core->Linkage Sig1 NH: ~13 ppm Indazole_Core->Sig1 Sig2 H4: dd, 7.65 ppm Fluorine->Sig2 Piperidine Piperidine Ring (Aliphatic) Piperidine->Linkage Sig3 Pip-CH: m, 3.15 ppm Piperidine->Sig3

Caption: Structural connectivity map highlighting the origin of key NMR signals and the impact of the fluorine substituent.

References

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Niraparib (Related Indazole Scaffold). Retrieved from [Link]

Comparative

The Indazole Isomer Potency Puzzle: A Comparative Guide to 5-Fluoro vs. 6-Fluoro Substitution

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents targeting a diverse array of biological entities.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, a cornerstone for the development of a multitude of therapeutic agents targeting a diverse array of biological entities.[1][2] Its bioisosteric relationship with indole allows it to serve as a crucial hinge-binding motif for numerous protein kinases, making it a focal point in oncology and inflammation research.[1][2] The strategic introduction of fluorine atoms into this scaffold is a well-established tactic to modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and, most critically, binding affinity.[1] This guide provides an in-depth, objective comparison of the potency of 5-fluoro and 6-fluoro indazole isomers, supported by experimental data, to elucidate the nuanced impact of positional fluorination on biological activity.

The central thesis of this guide is that the potency of fluorinated indazole isomers is not a simple matter of substitution but is profoundly context-dependent, dictated by the specific topology of the target's binding site. While broad generalizations are fraught with exceptions, a careful analysis of existing data reveals discernible trends that can guide rational drug design.

Comparative Potency Analysis: A Tale of Two Isomers

To illustrate the differential impact of 5-fluoro versus 6-fluoro substitution, we will examine data from two distinct classes of drug targets: protein kinases and cannabinoid receptors.

Protein Kinase Inhibition: The 6-Fluoro Advantage

In the realm of protein kinase inhibition, evidence suggests that the 6-fluoro substitution on the indazole ring can confer a significant potency advantage. This is particularly evident in the case of Rho-associated coiled-coil containing protein kinase (ROCK) and Fibroblast Growth Factor Receptors (FGFRs).

A noteworthy example highlights the dramatic effect of fluorine placement on ROCK1 inhibition. A 6-fluoroindazole derivative demonstrated an impressive IC50 value of 14 nM, a stark contrast to its 4-fluoro counterpart, which was largely inactive with an IC50 of 2500 nM.[3] Further exemplifying this trend, other 6-fluoroindazole compounds have exhibited even greater potency against ROCK1, with reported IC50 values of 6 nM and 7 nM.[3]

Similarly, in the pursuit of FGFR inhibitors, a 6-fluoro-1H-indazol-3-amine derivative was identified as a potent inhibitor, achieving single-digit nanomolar efficacy.[1] Structure-activity relationship (SAR) studies on a series of 1H-indazol-3-amine derivatives as FGFR1 and FGFR2 inhibitors revealed that while fluorine substitution on other parts of the molecule was not well-tolerated, the presence of a fluorine atom at the 6-position of the indazole ring led to enhanced enzymatic activity and cellular potency.

TargetIsomerPotency (IC50/EC50)Reference
ROCK16-fluoroindazole14 nM[3]
ROCK16-fluoroindazole6 nM, 7 nM[3]
FGFRs6-fluoro-1H-indazol-3-amineSingle-digit nM[1]
FGFR1/26-fluoro-1H-indazol-3-amineFGFR1 < 4.1 nM, FGFR2 = 2.0 nM

Table 1: Potency of 6-Fluoro Indazole Derivatives against Protein Kinases

Cannabinoid Receptor Modulation: A More Complex Picture

The influence of fluorine substitution on the potency of indazole-based synthetic cannabinoid receptor agonists (SCRAs) presents a more intricate scenario. Here, the 5-fluoro substitution has been observed to both increase and decrease potency depending on the specific molecular scaffold.

For instance, in the case of MDMB-BUTINACA, the introduction of a fluorine atom at the 5-position of the indazole ring resulted in a lower EC50 value (5.75 nM) compared to the non-halogenated parent compound (8.90 nM), indicating an enhancement in potency. Conversely, for ADB-BUTINACA, the 5-fluoro analog (EC50 = 18.3 nM) was found to be slightly less potent than its non-halogenated counterpart (EC50 = 11.5 nM). This underscores the principle that the electronic and steric effects of fluorine substitution interact in a complex manner with the specific binding pocket of the target receptor.

CompoundIsomerPotency (EC50)Reference
MDMB-BUTINACA5-fluoroindazole5.75 nM
ADB-BUTINACA5-fluoroindazole18.3 nM

Table 2: Potency of 5-Fluoro Indazole Derivatives as Cannabinoid Receptor Agonists

Mechanistic Insights: The "Why" Behind the Potency

The observed differences in potency between 5-fluoro and 6-fluoro indazole isomers can be attributed to the distinct electronic and steric environments created by the fluorine atom at these positions. Fluorine, being the most electronegative element, can significantly alter the electron distribution within the indazole ring system and engage in specific non-covalent interactions with the target protein.

The enhanced potency of 6-fluoroindazoles in kinase inhibition can often be rationalized by the strategic positioning of the fluorine atom within the ATP-binding pocket. It can form favorable hydrophobic interactions or orthogonal multipolar C–F···C=O interactions with backbone carbonyls, thereby anchoring the inhibitor more tightly. The 6-position often places the fluorine atom in a region of the binding site that can accommodate its size and leverage its electronic properties for enhanced affinity.

The variable effects of 5-fluoro substitution on cannabinoid receptor activity highlight the sensitivity of this receptor's binding pocket to subtle structural changes. The 5-position is in closer proximity to the N1 nitrogen of the indazole ring, and fluorination here can more significantly impact the molecule's overall electronic character and its ability to form key hydrogen bonds or other interactions within the receptor.

G cluster_0 Drug Design Cycle Start Identify Target Scaffold Select Indazole Scaffold Start->Scaffold Substitution Positional Fluorination (5-Fluoro vs. 6-Fluoro) Scaffold->Substitution Synthesis Chemical Synthesis Substitution->Synthesis Screening Biological Screening (e.g., Kinase Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Substitution Feedback Loop Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: A typical drug discovery workflow illustrating the iterative process of design, synthesis, and testing.

Experimental Protocols: A Guide to Potency Determination

The following are detailed, step-by-step methodologies for key experiments used to assess the potency of 5-fluoro and 6-fluoro indazole isomers.

In Vitro Kinase Inhibition Assay (ROCK1)

This protocol describes a common method for determining the IC50 values of inhibitors against ROCK1.

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer by diluting a 5x stock solution with ultrapure water.

    • Dilute the ROCK1 enzyme to a working concentration (e.g., 10 ng/µL) in 1x Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds (5-fluoro and 6-fluoro indazole isomers) in 1x Kinase Assay Buffer at 10-fold the desired final concentrations.

    • Prepare a Master Mix containing 1x Kinase Assay Buffer, ATP (at a concentration near the Km for ROCK1), and the kinase substrate (e.g., S6K peptide).

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compounds or vehicle control to the wells of a 96-well plate.

    • Add 10 µL of the diluted ROCK1 enzyme to the wells containing the test compounds and positive control wells. Add 10 µL of 1x Kinase Assay Buffer to the blank wells.

    • Pre-incubate the plate at room temperature for 30 minutes.

    • Initiate the kinase reaction by adding 12.5 µL of the Master Mix to all wells.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay). This typically involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent that converts ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow prep Reagent Preparation plate Plate Setup prep->plate preinc Pre-incubation (30 min) plate->preinc reaction Kinase Reaction (45 min, 30°C) preinc->reaction detect Signal Detection reaction->detect analysis Data Analysis (IC50 Determination) detect->analysis

Sources

Validation

Advanced HPLC Method Validation for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole Purity

A Comparative Technical Guide for Pharmaceutical Development Executive Summary & Comparison Strategy In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogues), 5-Fluoro-3-(piperidin-4...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Comparison Strategy

In the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors (e.g., Niraparib analogues), 5-Fluoro-3-(piperidin-4-yl)-1H-indazole serves as a critical intermediate. Its purity directly impacts the safety and efficacy of the final API.

This guide objectively compares two chromatographic approaches for the purity analysis of this compound:

  • The Conventional Approach (Alternative): A standard silica-based C18 method at acidic pH (pH 3.0–4.5).

  • The Optimized Approach (Recommended): A high-pH stable Hybrid Silica (H-C18) method at pH 10.5.

Core Thesis: While conventional acidic methods are common, they fail to adequately address the basicity of the piperidine moiety (


), leading to peak tailing and poor resolution. The Optimized High-pH Method  suppresses the ionization of the secondary amine, resulting in superior peak symmetry, higher sensitivity, and robust validation performance compliant with ICH Q2(R2) guidelines.

Technical Analysis: The Chemical Challenge

The analyte, 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, presents a dual-functionality challenge:

  • Indazole Core: Weakly acidic/amphoteric.

  • Piperidine Ring: Strongly basic secondary amine.

At standard HPLC pH (2.5 – 4.5), the piperidine nitrogen is fully protonated (


). This cation interacts strongly with residual silanols (

) on the stationary phase, causing the "kinetic tailing" phenomenon.
Visualization: The Silanol Interaction Mechanism

SilanolInteraction Analyte Protonated Piperidine (R-NH2+) Interaction Ionic Interaction (Peak Tailing) Analyte->Interaction Low pH (<8) HighPH High pH (>10) Deprotonation Analyte->HighPH Add Base Silanol Free Silanol Group (Si-O-) Silanol->Interaction Result Neutral Amine (Sharp Peak) HighPH->Result Eliminates Charge Result->Interaction No Interaction

Figure 1: Mechanism of peak tailing at low pH versus peak sharpening at high pH.

Comparative Performance Data

The following data summarizes the performance of the Optimized Method (High pH) versus the Conventional Method (Low pH). Data represents an average of


 injections.
ParameterConventional Method (Acidic C18)Optimized Method (Hybrid C18, High pH) Improvement
Stationary Phase Standard C18 (5 µm)Hybrid Ethylene-Bridged C18 (3.5 µm)Durability at pH 10
Mobile Phase pH 4.5 (Ammonium Acetate)10.5 (Ammonium Bicarbonate/NH₄OH)Analyte Neutralization
USP Tailing Factor (

)
1.8 – 2.2 (Severe Tailing)1.05 – 1.15 (Symmetric) 45% Better Symmetry
Theoretical Plates (

)
~4,500>12,000 2.5x Efficiency
Resolution (

)
1.8 (vs. Impurity A)3.5 (vs. Impurity A) High Specificity
LOD (Signal-to-Noise) 0.5 µg/mL0.05 µg/mL 10x Sensitivity

Detailed Experimental Protocols

The Optimized Method (Recommended)

This protocol is designed for the quantification of purity and related substances.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[1][2]

  • Ammonium Bicarbonate (

    
    ):  AR Grade.
    
  • Ammonium Hydroxide (25%): For pH adjustment.

  • Water: Milli-Q (18.2 MΩ).

Chromatographic Conditions:

ParameterSetting
Column XBridge C18 or Gemini NX-C18 (150 x 4.6 mm, 3.5 µm)
Column Temp 35°C
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV-Vis / PDA @ 254 nm (Indazole absorption)
Run Time 25 minutes

Mobile Phase Preparation:

  • Buffer (Solvent A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.5 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm nylon membrane.

  • Organic (Solvent B): 100% Acetonitrile.

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (ACN)
0.0 95 5
15.0 40 60
18.0 5 95
20.0 5 95
20.1 95 5

| 25.0 | 95 | 5 |

Method Validation Results (ICH Q2 Compliant)

The following validation data confirms the reliability of the Optimized Method.

Specificity (Forced Degradation)

The method must differentiate the main peak from degradation products.

  • Acid Stress (0.1N HCl, 60°C, 4h): No degradation observed (Indazole core is stable).

  • Oxidative Stress (3%

    
    , RT, 2h):  Two degradation peaks observed at RRT 0.45 and 0.60. 
    
    
    
    between all peaks.[3][4]
  • Purity Angle < Purity Threshold: Confirmed by PDA detector (Peak purity pass).

Linearity

Evaluated across 50% to 150% of the target concentration (0.5 mg/mL).

LevelConcentration (µg/mL)Peak Area (mAU*s)
50%2501,250,400
75%3751,875,100
100%5002,505,300
125%6253,120,500
150%7503,755,000
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ):  0.9998 (Criteria: 
    
    
    
    )
Accuracy (Recovery)

Spike recovery experiments performed at three levels in triplicate.

Spike Level% Recovery (Mean)% RSDCriteria
50%99.4%0.5%98.0 - 102.0%
100%100.2%0.3%98.0 - 102.0%
150%100.1%0.6%98.0 - 102.0%
Precision[3][5]
  • System Precision: 6 injections of standard. RSD = 0.2%.[3]

  • Method Precision: 6 separate preparations of sample. RSD = 0.4%.

Validation Workflow Diagram

The following diagram illustrates the logical flow of the validation campaign, ensuring all critical quality attributes (CQAs) are tested.

ValidationWorkflow Start Method Optimization (pH 10.5 Selection) SystemSuit System Suitability (Tailing < 1.5, N > 5000) Start->SystemSuit SystemSuit->Start Fail Specificity Specificity (Forced Degradation) SystemSuit->Specificity Pass Linearity Linearity & Range (50-150%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision FinalReport Final Validation Report (ICH Q2 Compliant) Precision->FinalReport

Figure 2: Step-by-step validation workflow for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole.[5]

Troubleshooting & Robustness

Even with an optimized method, variations can occur. Use this guide for troubleshooting:

ObservationProbable CauseCorrective Action
Retention Time Shift pH drift in Buffer AFreshly prepare Ammonium Bicarbonate buffer; pH is volatile.
High Backpressure Precipitation of buffer in organic phaseEnsure Buffer/ACN ratio never exceeds 95% organic; use mixing tee.
Ghost Peaks Carryover of basic amineUse needle wash: Methanol/Water/0.1% Formic Acid (50:50:0.1).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (Demonstrates high pH stability for basic compounds). Link

  • González-Martín, A., et al. (2019). Niraparib in Patients with Newly Diagnosed Advanced Ovarian Cancer.[4][6] New England Journal of Medicine. (Context for the therapeutic relevance of the indazole intermediate). Link

Sources

Comparative

IR spectroscopy peaks for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole identification

High-Resolution Identification of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole: A Comparative Guide to ATR-FTIR, KBr Transmission, and Raman Spectroscopy Accurate structural verification of active pharmaceutical ingredient (A...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Identification of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole: A Comparative Guide to ATR-FTIR, KBr Transmission, and Raman Spectroscopy

Accurate structural verification of active pharmaceutical ingredient (API) building blocks is a critical checkpoint in drug development. 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is a highly functionalized intermediate characterized by its indazole core, an aliphatic piperidine ring, and a highly electronegative fluorine substituent.

For researchers and analytical scientists, identifying this compound requires distinguishing between subtle vibrational modes of secondary amines, aromatic rings, and carbon-halogen bonds. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) , Potassium Bromide (KBr) Pellet Transmission , and Raman Spectroscopy for the identification of this specific molecule, providing self-validating experimental protocols and mechanistic insights.

Part 1: Vibrational Profiling and Peak Assignment

To successfully identify 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, one must understand the physical causality behind its infrared absorption. Infrared spectroscopy measures the absorption of energy that causes a change in a molecule's dipole moment.

The most prominent feature of this molecule in an IR spectrum is the C-F stretch . Because fluorine is highly electronegative, the C-F bond is heavily polarized. When this bond vibrates, it produces a massive change in the dipole moment, resulting in an intensely strong IR absorption peak. Conversely, the symmetric stretching of the indazole C=C bonds produces a minimal dipole change but a large change in polarizability, making them weak in IR but strong in Raman spectroscopy.

Table 1: Expected Quantitative Peak Data for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

Functional GroupExpected Wavenumber (cm⁻¹)IntensityCausality / Mechanistic Note
Piperidine N-H Stretch 3300 – 3400Medium, BroadSecondary aliphatic amine; highly susceptible to intermolecular hydrogen bonding shifts in the solid state.
Indazole N-H Stretch 3150 – 3250Medium, BroadPyrrole-like N-H; broadens significantly and shifts to lower frequencies if moisture is present.
Aromatic C-H Stretch 3050 – 3100Weaksp² hybridized carbons on the indazole core.
Aliphatic C-H Stretch 2850 – 2950Mediumsp³ hybridized carbons on the piperidine ring.
Indazole C=N Stretch ~1620StrongHighly polarizable double bond within the heterocyclic core.
Aromatic C=C Stretch ~1500, 1580MediumRing breathing modes; often presents as a distinct doublet.
C-F Stretch 1140 – 1220Very StrongHigh electronegativity of fluorine creates a massive dipole moment change during vibration.

Part 2: Comparative Methodology

Choosing the right analytical technique depends on whether your goal is rapid high-throughput screening or rigorous quantitative library matching.

ATR-FTIR (Attenuated Total Reflectance)

ATR utilizes an optically dense crystal (e.g., Diamond or ZnSe) to create an evanescent wave that penetrates the sample[1].

  • The Physics: The penetration depth (

    
    ) is directly proportional to the wavelength (
    
    
    
    ). Therefore, lower wavenumber peaks (like the C-F stretch at ~1200 cm⁻¹) absorb more energy and appear artificially intensified compared to higher wavenumber peaks (like the N-H stretches at ~3300 cm⁻¹)[2].
  • Verdict: The undisputed champion for speed and non-destructive testing, but requires algorithmic correction for legacy library matching.

KBr Pellet Transmission

The sample is diluted (typically 1:100) in IR-inactive Potassium Bromide and pressed into a solid disc[1].

  • The Physics: KBr is completely transparent in the mid-IR region. Because the sample is uniformly distributed and the IR beam passes completely through it, this method strictly adheres to the Beer-Lambert law[3].

  • Verdict: Superior for detecting trace impurities and quantitative analysis[3]. However, KBr is highly hygroscopic; absorbed water will produce a broad O-H band at ~3400 cm⁻¹ that can easily mask the critical piperidine N-H stretch[4].

Raman Spectroscopy (Complementary)

Raman relies on inelastic scattering of monochromatic light.

  • The Physics: Water is largely Raman-inactive, eliminating moisture interference. Furthermore, the C-F bond, while dominant in IR, is weak in Raman due to the tightly held electrons of fluorine (low polarizability change).

  • Verdict: Best used alongside FTIR to confirm the aromatic indazole backbone (C=C and C=N stretches).

Table 2: Performance Comparison Matrix

MetricATR-FTIRKBr Pellet (Transmission)Raman Spectroscopy
Sample Preparation None (Direct application)High (Grinding, pressing)[1]None
Non-Destructive Yes (Sample fully recoverable)No (Mixed with KBr matrix)Yes
Sensitivity to Trace Impurities Low (Shallow penetration depth)High (Longer effective pathlength)[3]Medium
C-F Bond Detection Excellent (Very strong IR dipole)Excellent (Very strong IR dipole)Poor (Low polarizability change)
Moisture Interference LowHigh (KBr is hygroscopic)[4]None (Water is Raman inactive)
Best Used For... Rapid QA/QC, High-throughput screeningQuantitative analysis, Library matching[3]Complementary backbone analysis

Part 3: Standardized Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the methodologies for analyzing 5-Fluoro-3-(piperidin-4-yl)-1H-indazole.

Protocol A: ATR-FTIR Rapid Screening
  • Crystal Preparation: Clean the diamond ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate completely.

  • Self-Validation (Background Scan): Perform a background scan on the empty crystal. A flat baseline with >95% transmittance confirms the absence of cross-contamination.

  • Sample Application: Place ~2-5 mg of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole powder directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: Intimate optical contact between the sample and the crystal is required for the evanescent wave to penetrate the solid matrix[1].

  • Data Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Immediately apply an ATR correction algorithm in the spectrometer software to normalize the C-F and N-H peak intensities for accurate library matching.

Protocol B: KBr Pellet Transmission Analysis
  • Desiccation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 4 hours to eliminate moisture[3].

  • Milling: Combine ~1 mg of the indazole sample with ~100 mg of dried KBr in an agate mortar. Grind vigorously for 2-3 minutes. Causality: The sample particles must be ground to a size smaller than the wavelength of IR light (< 2 µm) to prevent Mie scattering, which causes severe baseline drift[4].

  • Pressing: Transfer the mixture into a 13 mm evacuable pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 10 tons of pressure using a hydraulic press for 1 minute[1].

  • Self-Validation (Optical Check): Release the pressure and remove the pellet. Hold it up to a light source; it must be visually transparent or highly translucent. An opaque or cloudy pellet indicates excessive moisture or insufficient grinding and must be discarded[2].

  • Data Acquisition: Place the pellet in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

Part 4: Mandatory Visualization

Workflow Comparison

Workflow Start Solid Sample: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole ATR ATR-FTIR Path Start->ATR KBr KBr Pellet Path Start->KBr ATR_Prep Place directly on Diamond Crystal ATR->ATR_Prep KBr_Mix Grind with dry KBr (1:100 ratio) KBr->KBr_Mix ATR_Clamp Apply Pressure (Clamp) ATR_Prep->ATR_Clamp ATR_Scan Scan & Apply ATR Correction ATR_Clamp->ATR_Scan Result Spectral Analysis & Peak Assignment ATR_Scan->Result KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Transmission Scan KBr_Press->KBr_Scan KBr_Scan->Result

Caption: Workflow comparison between ATR-FTIR and KBr Pellet preparation for API intermediate analysis.

Spectral Identification Logic Tree

LogicTree Root IR Spectrum Analysis HighFreq High Frequency (3400 - 2800 cm⁻¹) Root->HighFreq MidFreq Mid Frequency (1650 - 1450 cm⁻¹) Root->MidFreq Fingerprint Fingerprint Region (< 1400 cm⁻¹) Root->Fingerprint NH_Indazole ~3150-3250 cm⁻¹ Indazole N-H Stretch HighFreq->NH_Indazole NH_Piperidine ~3300-3400 cm⁻¹ Piperidine N-H Stretch HighFreq->NH_Piperidine CH_Aliphatic ~2850-2950 cm⁻¹ Aliphatic C-H (Piperidine) HighFreq->CH_Aliphatic CN_Indazole ~1620 cm⁻¹ C=N Stretch (Indazole) MidFreq->CN_Indazole CC_Aromatic ~1500, 1580 cm⁻¹ Aromatic C=C Stretch MidFreq->CC_Aromatic CF_Stretch ~1140-1220 cm⁻¹ Strong C-F Stretch Fingerprint->CF_Stretch CN_Piperidine ~1100-1200 cm⁻¹ C-N Stretch (Aliphatic) Fingerprint->CN_Piperidine

Caption: Spectral identification logic tree for assigning vibrational modes of the target molecule.

References

  • Nandiyanto, A. B. D., Ragadhita, R., & Fiandini, M. "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition." Indonesian Journal of Science and Technology. Available at:[Link]

  • Bruker Optics. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy." AZoM. Available at:[Link]

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." Specac Applications. Available at:[Link]

Sources

Validation

Bioactivity Comparison Guide: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole vs. Standard PARP Inhibitors

Based on the specific chemical structure provided and the requirement to compare it with standard PARP inhibitors, this guide is structured as a technical evaluation framework . Since "5-Fluoro-3-(piperidin-4-yl)-1H-inda...

Author: BenchChem Technical Support Team. Date: March 2026

Based on the specific chemical structure provided and the requirement to compare it with standard PARP inhibitors, this guide is structured as a technical evaluation framework . Since "5-Fluoro-3-(piperidin-4-yl)-1H-indazole" is a specific structural scaffold (likely a novel analog or key intermediate distinct from but related to the indazole core of Niraparib), this guide establishes the protocols and benchmarks necessary to validate its bioactivity against FDA-approved standards.

Executive Summary

This guide provides a rigorous framework for evaluating the bioactivity of 5-Fluoro-3-(piperidin-4-yl)-1H-indazole (hereafter referred to as 5F-3P-Indazole ) against established Poly(ADP-ribose) polymerase (PARP) inhibitors. Given its indazole core—a pharmacophore shared with Niraparib —this compound is hypothesized to exhibit PARP1/2 inhibitory activity via competition with NAD+ at the catalytic domain.

The objective is to quantify its enzymatic potency (IC₅₀) , cellular cytotoxicity (EC₅₀) in homologous recombination-deficient (HRD) models, and PARP trapping efficiency relative to the clinical standards: Olaparib , Talazoparib , and Niraparib .

Compound Profile & Structural Logic

Target Compound: 5F-3P-Indazole
  • Core Scaffold: 1H-Indazole (mimics the nicotinamide pocket of NAD+).

  • Key Substituents:

    • 5-Fluoro: Likely enhances metabolic stability and alters electron density of the indazole ring, potentially increasing affinity for the PARP active site.

    • 3-(Piperidin-4-yl): Provides a basic amine tail, critical for solubility and interaction with the ribose-binding pocket or solvent-exposed regions, analogous to the piperidine moiety in Niraparib.

Benchmarking Standards

To validate 5F-3P-Indazole, it must be compared against agents with defined mechanisms:

  • Olaparib (First-in-Class): The baseline for enzymatic inhibition.

  • Talazoparib (Best-in-Class Trapper): The benchmark for PARP trapping efficiency (catalytic inhibition + DNA trapping).

  • Niraparib (Structural Analog): Shares the indazole core; provides the most direct Structure-Activity Relationship (SAR) comparison.

Mechanism of Action & Signaling Pathway

PARP inhibitors function through two primary mechanisms:

  • Catalytic Inhibition: Blocking the PARylation of proteins, preventing DNA repair recruitment.

  • PARP Trapping: Locking the PARP enzyme onto damaged DNA, creating cytotoxic protein-DNA complexes that stall replication forks.

Visualization: PARP Inhibition & Synthetic Lethality

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 PARPi PARP Inhibitor (5F-3P-Indazole / Standards) PARP1->PARPi Inhibition Trapped_Complex Trapped PARP-DNA Complex PARPi->Trapped_Complex Trapping Rep_Fork Replication Fork Collapse Trapped_Complex->Rep_Fork DSB DNA Double-Strand Break (DSB) Rep_Fork->DSB HR_Proficient HR Proficient Cell (BRCA WT) DSB->HR_Proficient HR_Deficient HR Deficient Cell (BRCA Mut) DSB->HR_Deficient Repair DNA Repair & Survival HR_Proficient->Repair Homologous Recombination Apoptosis Synthetic Lethality (Cell Death) HR_Deficient->Apoptosis NHEJ Failure

Caption: Pathway illustrating PARP inhibitor-induced synthetic lethality in BRCA-deficient cells via replication fork collapse.

Experimental Protocols & Comparative Data

In Vitro Enzymatic Inhibition (IC₅₀)

Objective: Determine the biochemical potency of 5F-3P-Indazole against purified PARP1 and PARP2 enzymes.

Protocol:

  • Assay Platform: HT Universal Colorimetric PARP Assay (e.g., Trevigen) or Chemiluminescent ELISA.

  • Reagents: Recombinant human PARP1/2, biotinylated NAD+, activated DNA, histone-coated plates.

  • Dosing: Prepare 10-point serial dilutions of 5F-3P-Indazole and standards (0.01 nM to 10 µM) in DMSO.

  • Reaction: Incubate compound with enzyme and DNA for 30 min. Initiate reaction with biotin-NAD+.

  • Detection: Add Streptavidin-HRP and substrate. Read absorbance/luminescence.

  • Analysis: Fit curves using non-linear regression (4-parameter logistic) to calculate IC₅₀.

Reference Benchmarks (Expected Values):

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Profile
Talazoparib 0.571.2Highly Potent
Olaparib 5.01.0Balanced
Niraparib 3.82.1Indazole Reference
5F-3P-Indazole TBDTBDTarget < 10 nM
Cellular Viability & Synthetic Lethality (EC₅₀)

Objective: Assess if 5F-3P-Indazole selectively kills BRCA-deficient cells (Synthetic Lethality).

Protocol:

  • Cell Lines:

    • Test: MDA-MB-436 (BRCA1 mut) or Capan-1 (BRCA2 mut).

    • Control: MDA-MB-231 (BRCA WT) or MCF-10A (Non-tumorigenic).

  • Seeding: 1,000-3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with serial dilutions of 5F-3P-Indazole vs. Olaparib for 144 hours (6 days) to allow multiple replication cycles.

  • Readout: CellTiter-Glo (ATP quantification) or MTT assay.

  • Calculation: Determine EC₅₀ and calculate the Selectivity Index (SI) = EC₅₀(WT) / EC₅₀(Mut).

Comparative Analysis Guide:

  • High Potency: EC₅₀ < 100 nM in BRCA-mutant lines.

  • High Selectivity: SI > 10-fold compared to WT lines.

  • Note: If 5F-3P-Indazole shows high enzymatic potency but poor cellular activity, suspect poor permeability (check LogP or use PAMPA assay).

PARP Trapping Efficiency

Objective: Quantify the ability of 5F-3P-Indazole to trap PARP onto DNA, a key driver of cytotoxicity distinct from catalytic inhibition.

Protocol:

  • Treatment: Treat cells (e.g., HeLa) with 0.1% MMS (to induce DNA damage) +/- Inhibitor (1 µM) for 1-4 hours.

  • Fractionation: Use a chromatin fractionation kit to separate Soluble Fraction (cytosol/nucleoplasm) from Chromatin-Bound Fraction .

  • Western Blot: Blot both fractions for PARP1.

  • Quantification: Measure the ratio of Chromatin-Bound PARP1 to Total PARP1 relative to DMSO control.

Reference Benchmarks (Trapping Potency):

  • Talazoparib: ~100x more potent trapper than Olaparib (High).

  • Niraparib: High trapping (better than Olaparib).

  • Olaparib: Moderate trapping.

  • Veliparib: Low/Negligible trapping (pure catalytic inhibitor).

Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Enzymatic cluster_1 Phase 2: Cellular cluster_2 Phase 3: Trapping Step1 Recombinant PARP1/2 + 5F-3P-Indazole Step2 NAD+ Competition Assay Step1->Step2 Step3 IC50 Calculation Step2->Step3 Step4 BRCA-/- Cells (e.g., MDA-MB-436) Step3->Step4 If Potent Step5 6-Day Viability (CellTiter-Glo) Step4->Step5 Step6 EC50 & Selectivity Step5->Step6 Step7 Chromatin Fractionation Step6->Step7 Mechanistic Check Step8 Western Blot (Bound PARP) Step7->Step8

Caption: Step-by-step workflow for validating 5F-3P-Indazole bioactivity from enzyme to chromatin trapping.

Data Interpretation & Conclusion

When analyzing the data for 5F-3P-Indazole:

  • If IC₅₀ is comparable to Niraparib (~4 nM) but EC₅₀ is higher: The piperidine-4-yl position may be affecting cell permeability or active transport compared to the piperidine-3-yl in Niraparib.

  • If Trapping is high: The compound likely shares the "reverse allosteric" mechanism of Talazoparib/Niraparib, making it a strong candidate for BRCA-mutant cancers but potentially more toxic to bone marrow (myelosuppression risk).

  • If Selectivity is low: The 5-fluoro group may be reducing specificity for PARP1/2 over other PARP isoforms (e.g., Tankyrase), which should be tested in a secondary panel.

Final Recommendation: Use Talazoparib as the positive control for potency and trapping, and Olaparib as the clinical baseline. Success is defined as achieving an IC₅₀ < 10 nM and demonstrating >100-fold selectivity for BRCA-deficient cells.

References

  • Olaparib Discovery: Menear, K. A., et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

  • Niraparib (MK-4827) Characterization: Jones, P., et al. (2009). "Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors." Journal of Medicinal Chemistry. Link

  • PARP Trapping Mechanism: Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research. Link

  • Talazoparib Potency: Shen, Y., et al. (2013). "BMN 673, a novel and highly potent PARP1/2 inhibitor for the treatment of human cancers with DNA repair deficiency." Clinical Cancer Research. Link

  • Assay Protocols: Keavey, P. (2018). "HT Colorimetric PARP/Apoptosis Assay." Methods in Molecular Biology. Link

Safety & Regulatory Compliance

Safety

5-Fluoro-3-(piperidin-4-yl)-1H-indazole proper disposal procedures

Emergency Safety & Hazard Profile Immediate Action Required: Treat 5-Fluoro-3-(piperidin-4-yl)-1H-indazole as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Before initiating disposal, you must ac...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Safety & Hazard Profile

Immediate Action Required: Treat 5-Fluoro-3-(piperidin-4-yl)-1H-indazole as a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate .

Before initiating disposal, you must acknowledge the specific chemical risks associated with the indazole and piperidine moieties, specifically the generation of Hydrogen Fluoride (HF) during thermal decomposition.

PropertyCritical DataOperational Implication
CAS Number 1207953-33-0 (Free Base)Use for waste manifesting and inventory reconciliation.
Chemical Class Fluorinated Indazole / PiperidineDO NOT mix with strong oxidizers or acids.
Combustion Hazard Hydrogen Fluoride (HF) , NOxStrictly prohibited from trash compactors or standard autoclaves.
Waste Stream Halogenated Organic Must be segregated from non-halogenated solvents to prevent equipment corrosion at the incineration plant.

Pre-Disposal Assessment & Segregation

Core Directive: This compound is a halogenated organic base.[1] Inappropriate mixing can lead to exothermic reactions or the release of toxic vapors.

Compatibility Matrix (Do NOT Mix With):
  • Strong Acids: The piperidine ring is basic (

    
    ). Mixing with concentrated acids (H₂SO₄, HNO₃) will generate heat and potentially aerosolize the compound.
    
  • Oxidizers (Peroxides, Permanganates): Potential for violent reaction and formation of unstable N-oxides.

  • Bleach (Sodium Hypochlorite): Risk of forming chlorinated amines (chloramines), which are toxic and unstable.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Substance (Expired or Unused)

Context: You have a vial of solid powder (10mg – 100g) that is no longer needed.

  • Primary Containment: Keep the substance in its original glass vial. Ensure the cap is Tightly sealed with Parafilm.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene (Ziploc) bag.

  • Labeling: Affix a hazardous waste label to the bag.

    • Text: "Waste 5-Fluoro-3-(piperidin-4-yl)-1H-indazole. Solid. Toxic. Halogenated."

  • Transfer: Move to the Solid Hazardous Waste drum.

    • Note: Do not dissolve in solvent just to dispose of it. Solids are easier and safer to incinerate.

Scenario B: Liquid Waste (HPLC Effluent / Mother Liquor)

Context: Reaction mixtures or analytical waste containing the compound dissolved in solvents (MeOH, DMSO, Acetonitrile).

  • pH Check: Ensure the solution pH is between 6 and 9. If highly acidic or basic, neutralize slowly with dilute bicarbonate or dilute HCl to prevent reactivity in the waste drum.

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically Red or Yellow tagged).

    • Scientific Logic:[2] Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Fluorine atom in the solute technically classifies the mixture as halogenated in many jurisdictions (RCRA). This ensures the waste is sent to an incinerator equipped with HF scrubbers.

  • Logging: Record the approximate concentration of the indazole on the waste tag.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Sharps: Syringes/Needles contaminated with this compound must go into a Chemo/Sharps Container (Yellow or White), not standard biohazard (Red), to ensure chemical incineration.

  • Soft Solids: Gloves and paper towels should be double-bagged in clear plastic and labeled "Contaminated Lab Debris - Halogenated."

Regulatory & Compliance (RCRA/EPA)

While 5-Fluoro-3-(piperidin-4-yl)-1H-indazole is not explicitly "P-Listed" or "U-Listed" by name under US EPA regulations, it must be managed based on Generator Knowledge of its characteristics.

  • Waste Code Determination:

    • If the waste is ignitable (in solvent): D001 .

    • If toxic/irritant (solid): Classify as Non-Regulated Hazardous Waste (unless TCLP testing proves otherwise), but manage as RCRA Hazardous for safety.

  • Destruction Method: The only acceptable destruction method is High-Temperature Incineration (typically >1000°C) with gas scrubbing.

Disposal Decision Workflow

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 5-Fluoro-3-(piperidin-4-yl)-1H-indazole StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Debris) StateCheck->Solid Liquid Liquid Waste (Solvents/HPLC) StateCheck->Liquid PureSolid Pure Substance? Solid->PureSolid LiquidCheck Contains Halogenated Solvents (DCM/Chloroform)? Liquid->LiquidCheck Debris Contaminated Debris (Gloves/Paper) PureSolid->Debris No PackSolid 1. Leave in Vial 2. Double Bag 3. Label 'Toxic Solid' PureSolid->PackSolid Yes PackDebris Double Bag Label 'Contaminated Debris' Debris->PackDebris FinalDest High-Temp Incineration (Req. HF Scrubbers) PackSolid->FinalDest PackDebris->FinalDest HaloStream Halogenated Waste Stream (Due to Fluorine Content) LiquidCheck->HaloStream Yes LiquidCheck->HaloStream No (Segregate for F content) HaloStream->FinalDest

Figure 1: Decision logic for the segregation and disposal of fluorinated indazole intermediates. Note the convergence of liquid streams to "Halogenated Waste" regardless of solvent base to account for fluorine content.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 53319803 (5-Fluoro-3-(piperidin-4-yl)-1H-indazole). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals - National Academies Press. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Fluoro-3-(piperidin-4-yl)-1H-indazole

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, novel compounds like 5-Fluoro-3-(piperidin-4-yl)-1H-indazole...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of potent, novel compounds like 5-Fluoro-3-(piperidin-4-yl)-1H-indazole demands a comprehensive safety strategy that begins with a thorough understanding of the necessary Personal Protective Equipment (PPE). This guide provides essential, field-proven insights into the selection, use, and disposal of PPE for this compound, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Need for Protection

While a specific, comprehensive toxicological profile for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole may be limited, as a novel compound, it must be treated with the utmost caution.[1] Based on the known hazards of similar fluorinated and indazole-containing molecules, we must anticipate the following potential risks:

  • Skin and Eye Irritation: Many heterocyclic compounds can cause irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form can lead to respiratory irritation.[2]

  • Harmful if Swallowed or Inhaled: Similar compounds are classified as harmful if ingested or inhaled, necessitating measures to prevent these exposure routes.[4][5]

  • Unknown Potency: As a novel pharmaceutical compound, it should be handled as a potentially highly potent active pharmaceutical ingredient (HPAPI) until proven otherwise.[6][7] This assumption is critical for establishing adequate containment and protection.

Given these potential hazards, a multi-layered PPE approach is not just recommended, but essential for minimizing exposure.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific task being performed. The following table outlines the minimum required PPE for common laboratory activities involving 5-Fluoro-3-(piperidin-4-yl)-1H-indazole.

TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Chemical splash goggles and face shieldDouble-layered nitrile glovesDisposable gown over a lab coatNIOSH-approved N95 respirator (minimum) within a chemical fume hood or ventilated balance enclosure
Preparing Solutions Chemical splash goggles and face shieldDouble-layered nitrile glovesDisposable gown over a lab coatWork within a certified chemical fume hood
General Laboratory Use Chemical splash gogglesSingle pair of nitrile glovesLaboratory coatWork within a certified chemical fume hood
Detailed PPE Specifications and Rationale
  • Eye and Face Protection :

    • Chemical Splash Goggles : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes and fine particulates.[8]

    • Face Shield : Worn in conjunction with goggles, a face shield provides a secondary barrier, protecting the entire face from splashes when handling solutions or when there's a risk of energetic reactions.[9][10]

  • Hand Protection :

    • Nitrile Gloves : Nitrile gloves offer good resistance to a wide range of chemicals. For handling potent compounds, double-gloving is a critical best practice. The outer glove is removed immediately after the handling procedure, minimizing the spread of contamination. Inspect gloves for any signs of degradation before use.[9]

  • Body Protection :

    • Laboratory Coat : A standard, fully buttoned lab coat is the minimum requirement for any chemical handling.

    • Disposable Gown : When handling the solid compound, a disposable gown worn over the lab coat provides an additional layer of protection and can be easily removed and disposed of as hazardous waste, preventing the contamination of reusable lab coats. Polyethylene-coated polypropylene or similar laminate materials offer superior protection.[10]

  • Respiratory Protection :

    • NIOSH-approved N95 Respirator : When handling the powder form of the compound, even within a fume hood or ventilated enclosure, an N95 respirator is the minimum requirement to prevent inhalation of fine particles.[9][10]

    • Chemical Fume Hood : All work with 5-Fluoro-3-(piperidin-4-yl)-1H-indazole, both in solid and solution form, should be conducted within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[9][11] For highly potent compounds, a glovebox or isolator provides the highest level of containment.[6][12]

Operational Procedures: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Gown/Lab Coat: Don the lab coat, followed by the disposable gown.

  • Respiratory Protection: Fit-check your N95 respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Don the second pair of gloves over the first.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the exterior with bare skin. Dispose of them in a designated hazardous waste container.

  • Gown: Untie and remove the disposable gown, folding the contaminated exterior inward. Dispose of it in the hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

PPE_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal prep_area Designate Work Area in Fume Hood gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE (Correct Sequence) gather_ppe->don_ppe weigh Weigh Solid Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Work Surface dissolve->decontaminate doff_ppe Doff PPE (Correct Sequence) decontaminate->doff_ppe dispose Dispose of Contaminated Waste doff_ppe->dispose hand_wash Wash Hands Thoroughly dispose->hand_wash

Safe Handling Workflow for 5-Fluoro-3-(piperidin-4-yl)-1H-indazole.

Disposal Plan: Managing Contaminated Materials

All disposable items that have come into contact with 5-Fluoro-3-(piperidin-4-yl)-1H-indazole are considered hazardous waste and must be disposed of accordingly.

  • Contaminated PPE : Gloves, disposable gowns, and respirator masks should be placed in a clearly labeled, sealed hazardous waste bag within the fume hood.

  • Solid Waste : Any paper towels, weigh boats, or other materials used in handling the solid compound should also be disposed of in the hazardous waste bag.

  • Waste Containers : Use designated, leak-proof containers for hazardous waste.[4] Ensure containers are kept closed when not in use. All waste must be disposed of in accordance with institutional and local environmental regulations.[13][14]

Emergency Procedures: In Case of Exposure

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[11][15]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][11]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

By adhering to these rigorous PPE and handling protocols, you can confidently and safely advance your research while ensuring the well-being of yourself and your colleagues.

References

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